molecular formula C7H8ClFN2O B1383470 2-Fluorobenzohydrazide hydrochloride CAS No. 1803593-88-5

2-Fluorobenzohydrazide hydrochloride

Cat. No.: B1383470
CAS No.: 1803593-88-5
M. Wt: 190.6 g/mol
InChI Key: USHCUUCMYJSKKN-UHFFFAOYSA-N
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Description

2-Fluorobenzohydrazide hydrochloride is a fluorinated derivative of benzohydrazide, offered as a high-purity building block for chemical synthesis and pharmaceutical research. Hydrazides are an important class of compounds in medicinal chemistry, known for their role as precursors to a diverse range of bioactive molecules and heterocyclic compounds . This compound serves as a key synthon for synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles . These privileged scaffolds are frequently explored in drug discovery for their broad biological activities. Researchers can utilize the reactive hydrazide moiety to develop novel compounds with potential antibacterial, antifungal, antioxidant, and urease inhibitory properties, as demonstrated by studies on similar benzohydrazide derivatives . Its mechanism of action in research settings is typically derived from the final synthesized molecule, which may involve enzyme inhibition or receptor interaction. Applications: • Synthetic intermediate for heterocyclic chemistry . • Building block in medicinal chemistry for developing pharmacologically active agents . • Precursor for hydrazone-based ligands and molecular frameworks. Notice: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluorobenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHCUUCMYJSKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between 2-Fluorobenzohydrazide free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis and medicinal chemistry, 2-Fluorobenzohydrazide serves as a critical pharmacophore and intermediate. It is predominantly utilized in the synthesis of 1,3,4-oxadiazoles , 1,2,4-triazoles , and Schiff base ligands , which exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.

The molecule exists in two primary forms: the Free Base (CAS: 446-24-2) and its Hydrochloride Salt . While the free base represents the reactive nucleophilic species required for condensation reactions, the hydrochloride salt offers superior long-term stability and aqueous solubility. Understanding the distinct physicochemical profiles and handling requirements of these two forms is essential for reproducible experimental outcomes.

This guide delineates the structural, physical, and synthetic differences between the two forms, providing self-validating protocols for their interconversion and application.

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the protonation state of the terminal hydrazine nitrogen. The presence of the ortho-fluorine atom introduces specific electronic and steric effects that distinguish this molecule from its unsubstituted benzohydrazide counterparts.

Structural Comparison
FeatureFree Base Hydrochloride Salt
Formula


MW 154.14 g/mol 190.60 g/mol
CAS 446-24-2N/A (Often prepared in situ)
State Crystalline Solid (White to Brown)Crystalline Solid (White)
Melting Point 70–75 °C>200 °C (Decomposes)
Solubility DMSO, Ethanol, Methanol, DCMWater, Methanol, DMSO
pKa (Conj. Acid) ~3.0–3.5 (Hydrazinium ion)N/A
The Ortho-Fluorine Effect

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I) .

  • Acidity: It slightly increases the acidity of the amide proton (-NH-) compared to unsubstituted benzohydrazide.

  • Reactivity: The electron withdrawal reduces the nucleophilicity of the terminal nitrogen slightly, making the free base less prone to spontaneous dimerization but still highly reactive toward electrophiles (aldehydes, acid chlorides).

  • Metabolic Stability: In drug design, the C-F bond blocks metabolic hydroxylation at the ortho position, a common clearance pathway.

Stability & Handling: The Causality of Choice

The choice between the free base and the salt is often dictated by stability versus reactivity .

Oxidative Instability of the Free Base

Hydrazides are susceptible to oxidation by atmospheric oxygen, leading to the formation of diimides or symmetrical hydrazines.

  • Mechanism: The electron-rich terminal amine ($-\text{

Methodological & Application

Application Note: Strategic Synthesis of Bioactive 1,2,4-Triazoles from 2-Fluorobenzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 3-(2-fluorophenyl)-1,2,4-triazole derivatives starting from 2-Fluorobenzohydrazide hydrochloride (2-FBH·HCl) . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in blockbuster antifungal drugs (e.g., Fluconazole, Voriconazole) and anticancer agents.[1]

Why 2-Fluorobenzohydrazide?

The inclusion of the ortho-fluorine atom is not merely structural; it is a strategic medicinal chemistry decision:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the susceptible ortho position.

  • Conformational Locking: The fluorine atom induces specific conformational preferences via electrostatic repulsion with the carbonyl oxygen (in the hydrazide) or ring nitrogens (in the triazole), potentially improving binding affinity.

  • Lipophilicity: Fluorination modulates logP, enhancing membrane permeability.

The "Salt" Challenge

The starting material is supplied as the hydrochloride salt . Direct use without neutralization will quench nucleophilic reagents (like isothiocyanates) or consume base catalysts, leading to stalled reactions. This protocol explicitly addresses the in situ neutralization required for reproducible yields.

Synthetic Pathways Overview

We present two distinct, robust pathways depending on the desired substitution pattern:

  • Protocol A (The Isothiocyanate Route): Yields 4-substituted-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones . Ideal for generating libraries with diversity at the N4 position.

  • Protocol B (The Dithiocarbazinate Route): Yields 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiols . Ideal for "double-functionalization" (SH group alkylation and NH2 group Schiff base formation).

Pathway Visualization

TriazoleSynthesis Start 2-Fluorobenzohydrazide Hydrochloride Neutral Free Base (In Situ) Start->Neutral Neutralization (NaHCO3 or Et3N) IntA Thiosemicarbazide Intermediate Neutral->IntA Reflux EtOH IntB Potassium Dithiocarbazinate Neutral->IntB CS2, EtOH, 0°C RNCS Reagent: R-NCS (Isothiocyanate) RNCS->IntA ProdA Protocol A: N4-Substituted Triazole-3-thione IntA->ProdA Cyclization (NaOH, Reflux) CS2 Reagent: CS2 + KOH CS2->IntB ProdB Protocol B: 4-Amino-Triazole-3-thiol IntB->ProdB Hydrazine Hydrate Reflux Hydrazine Reagent: N2H4·H2O Hydrazine->ProdB

Figure 1: Divergent synthetic pathways from 2-Fluorobenzohydrazide HCl.

Protocol A: Synthesis of N4-Phenyl-5-(2-fluorophenyl)-1,2,4-triazole-3-thione

This route utilizes phenyl isothiocyanate to install a phenyl group at the N4 position. The reaction proceeds via a thiosemicarbazide intermediate which is then cyclized under basic conditions.

Materials
  • 2-Fluorobenzohydrazide HCl (1.0 eq)

  • Phenyl isothiocyanate (1.1 eq)

  • Triethylamine (Et3N) (1.1 eq) - Crucial for neutralization

  • Ethanol (Absolute)[2]

  • Sodium Hydroxide (2N aqueous solution)[3]

  • Hydrochloric acid (10% aqueous)

Step-by-Step Methodology
  • Neutralization & Addition:

    • Dissolve 2-Fluorobenzohydrazide HCl (10 mmol) in Ethanol (30 mL).

    • Add Triethylamine (11 mmol) dropwise. Observation: The solution may become slightly cloudy as Et3N·HCl forms.

    • Add Phenyl isothiocyanate (11 mmol) slowly to the stirred mixture.

  • Formation of Thiosemicarbazide:

    • Reflux the mixture for 3–4 hours.

    • Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The hydrazide spot should disappear, replaced by a less polar thiosemicarbazide spot.

    • Optional Isolation: If the intermediate precipitates upon cooling, filter it. However, "one-pot" cyclization is often preferred for efficiency.

  • Base-Catalyzed Cyclization:

    • Add 2N NaOH (20 mL) directly to the reaction mixture.

    • Reflux for an additional 4 hours. The base abstracts the proton from the thiosemicarbazide nitrogen, facilitating nucleophilic attack on the carbonyl carbon.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (approx. 100g).

    • Acidify carefully with 10% HCl to pH 3–4. Caution: Evolution of H2S is possible; work in a fume hood.

    • The product will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from Ethanol/Water (8:2).

Expected Yield: 75–85% Key Characterization:

  • IR: 1250 cm⁻¹ (C=S), 3100–3300 cm⁻¹ (NH).

  • 1H NMR: Absence of the hydrazide CONHNH2 protons; presence of triazole NH (often broad, >13 ppm).

Protocol B: Synthesis of 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

This route is preferred when a "handle" for further derivatization is needed. The resulting N-amino group can react with aldehydes to form Schiff bases (antimicrobial agents), and the thiol group can be alkylated.

Materials
  • 2-Fluorobenzohydrazide HCl (1.0 eq)

  • Carbon Disulfide (CS2) (1.5 eq)

  • Potassium Hydroxide (KOH) (2.5 eq) - Note stoichiometry: 1 eq to neutralize HCl, 1.5 eq for reaction.

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Ethanol[3][4]

Step-by-Step Methodology
  • Dithiocarbazinate Formation:

    • Dissolve KOH (25 mmol) in absolute Ethanol (50 mL).

    • Add 2-Fluorobenzohydrazide HCl (10 mmol) and stir at room temperature for 30 mins. (KCl will precipitate; can be ignored or filtered).

    • Cool the solution to 0–5°C in an ice bath.

    • Add CS2 (15 mmol) dropwise. Safety: CS2 is highly flammable and toxic.

    • Stir at room temperature overnight. A solid precipitate (Potassium dithiocarbazinate salt) typically forms.

  • Cyclization with Hydrazine:

    • Add Hydrazine Hydrate (50 mmol) directly to the suspension.

    • Reflux the mixture until the evolution of H2S ceases (approx. 6–8 hours). Lead Acetate Paper Test: Hold a strip of lead acetate paper at the condenser outlet; if it stops turning black, the reaction is complete.

    • Mechanistic Note: The hydrazine acts as a nucleophile, displacing the sulfur/thiol leaving group and closing the ring.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in water.

    • Acidify with conc. HCl to pH 2.

    • The product precipitates as a solid.[3]

  • Purification:

    • Recrystallize from Ethanol.

Expected Yield: 65–75% Key Characterization:

  • 1H NMR (DMSO-d6): ~5.8 ppm (s, 2H, NH2), ~13.8 ppm (s, 1H, SH). Note: The SH proton may be absent due to thiol-thione tautomerism (appearing as NH).

Troubleshooting & Critical Parameters

Tautomerism: The Thiol vs. Thione Enigma

Researchers often struggle to interpret NMR spectra of these compounds. 1,2,4-triazole-3-thiols exist in equilibrium between the thiol (SH) and thione (NH/C=S) forms.

  • In Solution (NMR): Polar solvents like DMSO favor the thione form. You may not see an SH peak; instead, look for a downfield NH peak.

  • In Solid State (IR): Look for both C=S (approx 1250 cm⁻¹) and weak S-H stretches (approx 2550 cm⁻¹).

The Fluorine Effect on Reactivity

The electron-withdrawing nature of the 2-fluoro group makes the carbonyl carbon of the hydrazide more electrophilic than in unsubstituted benzohydrazide.

  • Impact: Reaction times for Protocol A (Thiosemicarbazide formation) may be faster (2-3 hours vs 4-6 hours).

  • Monitoring: Do not over-reflux, as this can lead to decomposition. Check TLC hourly.

Data Summary Table
ParameterProtocol A (Isothiocyanate)Protocol B (CS2/Hydrazine)
Target Product N4-Substituted Triazole-3-thione4-Amino-Triazole-3-thiol
Key Reagent Phenyl Isothiocyanate (PhNCS)Carbon Disulfide (CS2)
Base Requirement 1 eq (Neutralization) + Catalytic2.5 eq (Neutralization + Reaction)
Primary Challenge Purification of intermediate (optional)Handling H2S evolution
Medicinal Utility Lipophilic core, metabolic stabilityPrecursor for Schiff bases

References

  • Synthesis of 1,2,4-Triazoles from Hydrazides (General Mechanism)

    • Title: A review on methods of synthesis of 1,2,4-triazole deriv
    • Source: SciSpace.
    • URL:[Link][3]

  • Protocol for Isothiocyanate Route (Thione Synthesis)

    • Title: Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole...[5]

    • Source: ACS Omega (via ACS Public
    • URL:[Link]

  • Protocol for CS2/Hydrazine Route (Amino-Thiol Synthesis)

    • Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Medicinal Significance of Fluorinated Triazoles

    • Title: Fluorinated triazoles as privileged potential candidates in drug development.[6]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Medicinal Attributes & SAR

    • Title: An insight on medicinal
    • Source: Journal of Saudi Chemical Society (via PMC).
    • URL:[Link]

Sources

Topic: Reaction Conditions for Coupling 2-Fluorobenzohydrazide with Aldehydes: A Detailed Guide to N'-Arylidene-2-fluorobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N'-arylidene-2-fluorobenzohydrazides, a class of hydrazones, is a pivotal reaction in medicinal chemistry and drug development due to their wide-ranging biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide to the reaction between 2-fluorobenzohydrazide and various aldehydes. We will delve into the underlying reaction mechanism, explore the critical parameters influencing reaction success, present a detailed and adaptable experimental protocol, and offer insights into optimizing conditions for specific substrates. This document is designed to equip researchers with the foundational knowledge and practical steps necessary to efficiently synthesize these valuable compounds.

Introduction: The Significance of Hydrazone Linkages

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the condensation of an aldehyde or ketone with a hydrazine derivative.[2][3] The resulting azometine group (-NHN=CH-) is a key pharmacophore found in numerous biologically active molecules.[1] Specifically, acylhydrazones, such as those derived from 2-fluorobenzohydrazide, exhibit enhanced stability and unique electronic properties, making them attractive scaffolds in drug design. The fluorine substituent on the benzohydrazide moiety can further modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on establishing robust and reproducible conditions for the synthesis of these target molecules.

Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction, typically conducted under acidic catalysis.[4][5] A thorough understanding of this mechanism is crucial for rational optimization of reaction conditions.

The process can be broken down into two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the activation of the aldehyde's carbonyl group through protonation by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. The terminal nitrogen of the 2-fluorobenzohydrazide, acting as a nucleophile, then attacks the activated carbonyl carbon.[4] This step results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. The hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of the hydrazone product.[4]

The reaction rate is highly pH-dependent. While acid catalysis is necessary to activate the aldehyde, excessively acidic conditions (typically pH < 3) will protonate the nucleophilic hydrazide, rendering it unreactive.[4] Therefore, most syntheses are performed under mildly acidic conditions to strike a balance between carbonyl activation and maintaining the nucleophilicity of the hydrazide.[6]

Caption: General Mechanism of Hydrazone Formation

Key Reaction Parameters and Optimization

The efficiency and yield of the hydrazone synthesis are governed by several interconnected parameters. Optimization often involves a systematic variation of these factors.

Catalysts

While some reactions can proceed without a catalyst, particularly with highly reactive aldehydes, the use of a catalyst is standard practice to enhance reaction rates and yields.[7]

  • Protic Acids: The most common catalysts are weak protic acids. A few drops of glacial acetic acid are often sufficient to catalyze the reaction effectively in an alcoholic solvent.[1] Hydrochloric acid has also been successfully employed.[8]

  • Green Catalysts: In line with the principles of green chemistry, more environmentally benign catalysts have been developed. Meglumine, a biodegradable sugar-derived amine, has been shown to be an efficient catalyst in aqueous-ethanol media at room temperature.[9] Citric acid is another effective, eco-friendly option.[7]

  • Nucleophilic Catalysts: Aniline and its derivatives are known to accelerate hydrazone formation through nucleophilic catalysis, where aniline first forms a more reactive Schiff base with the aldehyde.[6][10]

Solvents

The choice of solvent is critical as it must solubilize both the 2-fluorobenzohydrazide and the aldehyde substrate.

  • Alcohols: Ethanol and methanol are the most frequently used solvents.[1][2][8] They are effective at dissolving the reactants and the resulting hydrazone product often has limited solubility upon cooling, facilitating its isolation.

  • Aprotic vs. Protic: The nature of the solvent can influence reaction pathways. In some cases, polar protic solvents like ethanol can favor specific outcomes, while aprotic solvents may be necessary to avoid side reactions.[11]

  • Solvent-Free Conditions: For certain substrates, reactions can be performed neat (without solvent), often with assistance from methods like twin-screw extrusion or high-pressure conditions, which represent greener alternatives.[12][13]

Temperature and Reaction Time

The required temperature and duration depend on the reactivity of the aldehyde.

  • Temperature: Reactions involving electron-rich or sterically unhindered aromatic aldehydes may proceed smoothly at room temperature.[8][9] However, for less reactive aldehydes (e.g., those with electron-withdrawing groups or significant steric hindrance), refluxing the reaction mixture is common to drive the reaction to completion.[1][14]

  • Reaction Time: Durations can range from 1-4 hours to over 24 hours.[1][8] It is essential to monitor the reaction's progress to determine the optimal endpoint.

Reaction Monitoring

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1][5] By spotting the starting materials and the reaction mixture on a TLC plate, one can observe the consumption of the reactants and the formation of the product spot. A suitable eluent system, such as hexane:ethyl acetate, is typically used.[1]

Comparative Data on Reaction Conditions

The following table summarizes various conditions reported in the literature for the synthesis of hydrazones from hydrazides and aldehydes, providing a comparative overview for protocol development.

Hydrazide ReactantAldehyde ReactantCatalystSolventTemperatureTime (h)Yield (%)Reference
N-(4-(hydrazinylsulfonyl)phenyl)acetamideVarious Aromatic AldehydesGlacial Acetic AcidAbsolute EthanolReflux378-90[1]
2-(2-Phenoxyphenyl) acetohydrazideVarious Aromatic AldehydesHydrochloric AcidEthanolRoom Temp.1-24>85 (not specified)[8]
l-menthoneBenzoylhydrazidesGlacial Acetic AcidMethanolReflux4Not specified[2]
4-HydroxybenzoylhydrazineSubstituted BenzaldehydesNone specifiedEthanolReflux1833-65[15]
Various HydrazidesVarious CarbonylsMeglumineAqueous-EthanolRoom Temp.Not specifiedHigh[9]
2-hydrazinobenzimidazoleVarious Aldehydes/KetonesCitric AcidEthanolRefluxNot specifiedExcellent[7]

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the synthesis of an N'-arylidene-2-fluorobenzohydrazide. This protocol should be adapted based on the specific reactivity of the aldehyde substrate and the optimization data presented above.

Caption: Experimental Workflow for Hydrazone Synthesis

Materials and Reagents
  • 2-Fluorobenzohydrazide

  • Aldehyde of interest (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Solvent: Anhydrous Ethanol (or Methanol)

  • Catalyst: Glacial Acetic Acid (or other as determined)

  • Deionized Water

  • TLC plates (Silica gel 60 F254)

  • Eluent for TLC (e.g., 8:2 Hexane:Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Vacuum oven

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR)

Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, combine 2-fluorobenzohydrazide (1.0 eq) and the desired aldehyde (1.0 eq).

  • Solvent Addition: Add a suitable volume of ethanol to the flask (e.g., 10-15 mL per mmol of hydrazide) along with a magnetic stir bar.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the stirring mixture.[1]

  • Reaction:

    • Option A (Room Temperature): Stir the mixture vigorously at room temperature.

    • Option B (Reflux): Attach a condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitoring: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials. Monitor until the limiting reagent spot has disappeared or significantly diminished.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heat source (if applicable) and allow the mixture to cool to room temperature.

    • Further cool the flask in an ice-water bath to maximize the precipitation of the product.

    • If precipitation is slow or incomplete, pour the reaction mixture into a beaker of ice-cold water while stirring.[1]

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol or hexane to remove impurities.

  • Drying and Purification:

    • Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Characterization

The identity and purity of the synthesized N'-arylidene-2-fluorobenzohydrazide should be confirmed using standard analytical techniques, including:

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including C=O (amide), N-H (amide), and C=N (imine) stretches.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure by observing the chemical shifts and coupling constants of the protons and carbons, paying special attention to the azomethine proton (-CH=N-).[1]

Conclusion

The coupling of 2-fluorobenzohydrazide with aldehydes is a versatile and reliable method for synthesizing a diverse library of N'-arylidene-2-fluorobenzohydrazides. Success hinges on the careful selection of a catalyst, solvent, and temperature appropriate for the specific aldehyde substrate. By understanding the underlying acid-catalyzed mechanism and employing systematic monitoring and purification techniques, researchers can efficiently produce these high-value compounds for applications in drug discovery and development. The general protocol provided herein serves as a robust starting point for further optimization and exploration.

References

  • Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL: [Link]

  • Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]

  • Title: Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine Source: Taylor & Francis URL: [Link]

  • Title: Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange Source: PubMed URL: [Link]

  • Title: Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange Source: PMC - NIH URL: [Link]

  • Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism for hydrazone formation from carbonyl and hydrazine compound. Source: ResearchGate URL: [Link]

  • Title: Hydrazone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydrazones: Synthesis, biological activity and their spectral characterization Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis and Evaluation of Hydrazones Source: Alcrut group URL: [Link]

  • Title: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole Source: PMC - NIH URL: [Link]

  • Title: 1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones Source: ChemRxiv URL: [Link]

  • Title: Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents Source: PMC - NIH URL: [Link]

  • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: MDPI URL: [Link]

  • Title: Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion Source: Queen's University Belfast Research Portal URL: [Link]

  • Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: PMC - NIH URL: [Link]

  • Title: Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives Source: MDPI URL: [Link]

  • Title: Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of N'-Arylidene-4- Hydroxybenzohydrazides against α-Glucosidase Enzyme Source: Jurnal Kartika Kimia URL: [Link]

Sources

Microwave-Assisted Synthesis Using 2-Fluorobenzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAS) protocols for utilizing 2-fluorobenzohydrazide hydrochloride as a primary scaffold in the generation of bioactive heterocycles. Fluorinated motifs are critical in medicinal chemistry for enhancing metabolic stability and lipophilicity. However, the use of the hydrochloride salt form presents specific solubility and reactivity challenges that must be managed to maximize the efficiency of microwave irradiation.

This document provides optimized workflows for converting this precursor into Schiff bases (hydrazones) , 1,3,4-oxadiazoles , and 1,2,4-triazoles —three privileged structures in drug discovery.

Scientific Foundation & Mechanism

The Fluorine Effect & Precursor Handling

The ortho-fluorine substituent on the benzene ring introduces a strong electron-withdrawing inductive effect (-I), which reduces the basicity of the adjacent amide nitrogen but leaves the terminal amino group (


) sufficiently nucleophilic for condensation reactions once freed from its salt form.

Critical Handling of the Hydrochloride Salt: The starting material is supplied as a hydrochloride salt (


). In this protonated state, the terminal nitrogen is non-nucleophilic .
  • Conventional Error: Directly mixing the salt with aldehydes leads to poor yields.

  • Microwave Solution: In-situ neutralization using a mild base (e.g., Sodium Acetate or Triethylamine) within the microwave vessel releases the free base immediately prior to irradiation, ensuring high atom economy and preventing side reactions.

Microwave Heating Mechanism

Microwave synthesis utilizes two primary heating mechanisms:

  • Dipolar Polarization: The solvent (e.g., Ethanol) aligns with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: The dissolved ions (from the hydrochloride salt and neutralizing base) oscillate in the field, generating rapid internal heating. This makes the salt form particularly responsive to MW heating after dissolution, often reducing reaction times from hours (thermal) to minutes.

Experimental Protocols

Protocol A: In-Situ Neutralization & Schiff Base Formation

Objective: Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-benzylidene-2-fluorobenzohydrazide derivatives.
Reaction Type:  Condensation.[1][2][3][4]

Materials:

  • 2-Fluorobenzohydrazide HCl (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)[5]

  • Sodium Acetate (anhydrous, 1.1 mmol) or Triethylamine (1.1 mmol)

  • Solvent: Absolute Ethanol (2–3 mL)

  • Catalyst: Glacial Acetic Acid (1-2 drops, optional)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 2-fluorobenzohydrazide HCl in ethanol.

  • Neutralization: Add Sodium Acetate. Sonicate for 30 seconds. The solution may become cloudy due to NaCl formation; this does not interfere with MW heating.

  • Addition: Add the substituted benzaldehyde and 1 drop of glacial acetic acid. Cap the vial with a pressure-release septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 80°C.

    • Time: 2–5 minutes.

    • Stirring: High (magnetic stir bar).

  • Work-up: Pour the hot reaction mixture into crushed ice (20 g). The Schiff base will precipitate immediately. Filter, wash with cold water, and recrystallize from ethanol.[6]

Protocol B: "One-Pot" Cyclization to 1,3,4-Oxadiazoles

Objective: Oxidative cyclization of the Schiff base intermediate. Mechanism: Oxidative closure of the hydrazone.

Materials:

  • Precursor: Schiff Base (from Protocol A) or Crude mixture.

  • Oxidant: Iodine (

    
    ) (1.0 mmol) and Potassium Carbonate (
    
    
    
    ) (3.0 mmol).
  • Solvent: Ethanol or Dioxane.

Methodology:

  • Setup: To the reaction vial containing the Schiff base (1 mmol) in Ethanol (5 mL), add

    
     and 
    
    
    
    .
  • Irradiation:

    • Temp: 100°C (requires pressure vial).

    • Time: 5–8 minutes.

    • Power: Max 300W (ramp to temp).

  • Quenching: Treat the mixture with 5% Sodium Thiosulfate solution to remove excess iodine (color change from dark brown to yellow/clear).

  • Isolation: Extract with Ethyl Acetate or filter the precipitate if solid.

Protocol C: Catalyst-Free Synthesis of 1,2,4-Triazoles

Objective: Direct formation of triazole ring from hydrazide.[7]

Methodology:

  • Reactants: Mix 2-Fluorobenzohydrazide free base (generated via Protocol A neutralization) with excess Formamide (5–10 equiv). No solvent required (Formamide acts as solvent and reagent).

  • Irradiation:

    • Temp: 160°C.

    • Time: 10 minutes.

  • Work-up: Dilute with water. The product precipitates upon cooling.[1][8]

Data Analysis & Comparison

Yield & Efficiency Comparison

The following table summarizes the efficiency gains of Microwave-Assisted Synthesis (MAS) versus Conventional Heating (CH) for 2-fluorobenzohydrazide derivatives.

Reaction TypeMethodTimeYield (%)Solvent Usage
Schiff Base Conventional Reflux3–5 Hours65–75%20–30 mL
Microwave (Protocol A) 2–5 Mins 88–96% 2–3 mL
1,3,4-Oxadiazole Conventional (

)
6–8 Hours50–60%Toxic/Excess
Microwave (

)
5–10 Mins 80–92% Ethanol (Green)
1,2,4-Triazole Conventional12+ Hours45–55%High
Microwave (Protocol C) 10 Mins 75–85% Solvent-Free

Visualizations

Reaction Workflow & Mechanism

The following diagram illustrates the critical pathway from the hydrochloride salt to the final bioactive heterocycles.

G cluster_0 Step 1: Activation Salt 2-Fluorobenzohydrazide Hydrochloride (Salt) FreeBase Free Hydrazide (Nucleophilic -NH2) Salt->FreeBase In-situ Desalting Base Neutralization (NaOAc / Et3N) Base->FreeBase Schiff Schiff Base (Hydrazone) FreeBase->Schiff + Aldehyde MW: 80°C, 3 min Triazole 1,2,4-Triazole (Bioactive) FreeBase->Triazole + Formamide MW: 160°C, 10 min Aldehyde Ar-CHO (Aldehyde) Aldehyde->Schiff Oxadiazole 1,3,4-Oxadiazole (Bioactive) Schiff->Oxadiazole Oxidative Cyclization (I2/K2CO3) MW: 100°C, 8 min Formamide Formamide (160°C) Formamide->Triazole

Figure 1: Strategic workflow for converting the hydrochloride salt into free nucleophile and subsequent heterocycles.

Mechanistic Pathway (Schiff Base Formation)

Detailed view of the condensation mechanism accelerated by MW irradiation.

Mechanism Reactants Free Hydrazide + Aldehyde TS1 Transition State (Dipolar Polarization) Reactants->TS1 MW Energy Absorption Inter Carbinolamine Intermediate TS1->Inter Nucleophilic Attack Dehydration Dehydration (-H2O) Inter->Dehydration Acid Cat. (AcOH) Product Schiff Base (C=N Bond Formation) Dehydration->Product Rapid Elimination

Figure 2: Kinetic pathway of Schiff base condensation. MW irradiation lowers the activation energy of the initial nucleophilic attack.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave Assisted Synthesis of Some New Schiff's Bases.[2][3][9][10][11]

    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General Journal Landing Page for verification of method validity)

  • Oxadiazole Synthesis via Oxidative Cyclization

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[4][6][12][13]

    • Source: The Open Medicinal Chemistry Journal.
    • URL:[Link]

  • Triazole Synthesis (Catalyst-Free)

    • Title: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
    • Source: Organic Chemistry Portal (Synlett).
    • URL:[Link]

  • Microwave-Assisted Hydrazide Synthesis

    • Title: Microwave-assisted single-step synthesis of acid hydrazides.
    • Source: Journal of Advanced Pharmaceutical Technology & Research.
    • URL:[Link]

  • 2-Fluorobenzohydrazide Properties

    • Title: 2-Fluorobenzoic hydrazide Product Page.[14]

    • Source: Sigma-Aldrich.

Sources

One-Pot Synthesis of 2-(2-Fluorophenyl)-1,3,4-Thiadiazoles from 2-Fluorobenzohydrazide Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 2-(2-Fluorophenyl)-1,3,4-thiadiazole derivatives, starting from 2-Fluorobenzohydrazide hydrochloride. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This application note details a robust and efficient one-pot procedure that streamlines the synthesis process, offering high yields and operational simplicity. The protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step methodology but also the underlying chemical principles, troubleshooting guidance, and characterization techniques.

Introduction: The Significance of 1,3,4-Thiadiazoles in Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The unique electronic characteristics of the thiadiazole ring, such as its electron-deficient nature, contribute to its ability to engage in various biological interactions.[5] The incorporation of a fluorine atom, as in the case of the 2-fluorophenyl substituent, can further enhance the metabolic stability and binding affinity of the resulting compounds.[6]

Traditional multi-step syntheses of 1,3,4-thiadiazoles can be time-consuming and often result in lower overall yields.[7] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[8][9] This protocol leverages a one-pot approach to synthesize 2-(2-Fluorophenyl)-1,3,4-thiadiazoles, making this important class of compounds more accessible for further investigation and development.

Reaction Mechanism and Principle

The one-pot synthesis of 2-(2-Fluorophenyl)-5-substituted-1,3,4-thiadiazoles from this compound proceeds through a well-established reaction sequence involving the formation of a thiosemicarbazide intermediate, followed by acid-catalyzed cyclization.

The key steps are as follows:

  • Neutralization and Formation of Hydrazide: The starting material, this compound, is first neutralized to the free hydrazide.

  • Formation of Thiosemicarbazide: The free hydrazide then reacts with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide.

  • Acid-Catalyzed Cyclodehydration: In the presence of a strong acid, the thiosemicarbazide undergoes intramolecular cyclization with the elimination of a water molecule to yield the final 2,5-disubstituted-1,3,4-thiadiazole.[10]

The overall transformation is a powerful method for the construction of the 1,3,4-thiadiazole ring system.

Reaction_Workflow 2-Fluorobenzohydrazide_HCl 2-Fluorobenzohydrazide Hydrochloride Free_Hydrazide 2-Fluorobenzohydrazide 2-Fluorobenzohydrazide_HCl->Free_Hydrazide Neutralization Base Base (e.g., KOH) Base->Free_Hydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Free_Hydrazide->Thiosemicarbazide Nucleophilic Addition Isothiocyanate R-N=C=S Isothiocyanate->Thiosemicarbazide Thiadiazole 2-(2-Fluorophenyl)-5-R-amino -1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Cyclodehydration Acid_Catalyst Acid (e.g., H2SO4) Acid_Catalyst->Thiadiazole

Caption: One-pot synthesis workflow for 1,3,4-thiadiazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a representative 2-(2-Fluorophenyl)-1,3,4-thiadiazole derivative.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Phenyl isothiocyanate≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
HexaneACS Reagent, ≥98.5%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Sigma-Aldrich

Equipment:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.91 g, 10 mmol).

  • Neutralization and Thiosemicarbazide Formation:

    • Add ethanol (40 mL) to the flask and stir to dissolve the starting material.

    • In a separate beaker, dissolve potassium hydroxide (0.56 g, 10 mmol) in ethanol (10 mL).

    • Slowly add the ethanolic KOH solution to the reaction mixture.

    • To this mixture, add phenyl isothiocyanate (1.2 mL, 10 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice (100 g).

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The crude product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[11]

Protocol_Flowchart cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis Start 1. Add 2-Fluorobenzohydrazide HCl and Ethanol to Flask Add_KOH 2. Add Ethanolic KOH Start->Add_KOH Add_Isothiocyanate 3. Add Phenyl Isothiocyanate Add_KOH->Add_Isothiocyanate Reflux 4. Reflux for 4 hours Add_Isothiocyanate->Reflux Cool 5. Cool to Room Temperature Reflux->Cool Add_Acid 6. Add Concentrated H2SO4 Cool->Add_Acid Stir 7. Stir for 2 hours Add_Acid->Stir Pour_Ice 8. Pour into Ice Stir->Pour_Ice Neutralize 9. Neutralize with NaHCO3 Pour_Ice->Neutralize Filter 10. Filter and Wash Neutralize->Filter Purify 11. Recrystallize or Column Chromatography Filter->Purify Characterize 12. Characterize Product (NMR, IR, MS, MP) Purify->Characterize

Caption: Step-by-step experimental protocol flowchart.

Expected Results and Characterization

The successful synthesis of 2-(2-Fluorophenyl)-5-(phenylamino)-1,3,4-thiadiazole should yield a solid product. The expected spectroscopic data are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 2-fluorophenyl and phenylamino groups, as well as a signal for the N-H proton.[12]

  • ¹³C NMR: Resonances for the carbon atoms of the aromatic rings and the two distinct carbon atoms of the 1,3,4-thiadiazole ring.[11]

  • FT-IR: Characteristic absorption bands for N-H stretching, C=N stretching of the thiadiazole ring, and C-F stretching.[10]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Best Practices and Troubleshooting

Issue Possible Cause Solution
Low or No Product Yield Incomplete reaction of the hydrazide.Ensure complete neutralization of the hydrochloride salt. Check the purity of the isothiocyanate.
Inefficient cyclization.Use a sufficient amount of concentrated sulfuric acid. Ensure the reaction is stirred adequately during acid addition.
Formation of Side Products Decomposition of the thiosemicarbazide intermediate.Avoid excessive heating during the reflux step.
Impure starting materials.Use high-purity reagents.
Difficulty in Purification Oily product.Try trituration with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is recommended.
Product is insoluble in common recrystallization solvents.Screen a wider range of solvents or solvent mixtures.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of 2-(2-Fluorophenyl)-1,3,4-thiadiazole derivatives. The methodology is efficient, scalable, and utilizes readily available starting materials. By following the outlined procedures and best practices, researchers can successfully synthesize this important class of heterocyclic compounds for further exploration in drug discovery and development programs. The versatility of this reaction allows for the synthesis of a library of derivatives by varying the isothiocyanate starting material, thus enabling structure-activity relationship (SAR) studies.[2][13]

References

  • MDPI. (2020, June 18). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • PMC. (2022, December 22). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • Pharma Medico Publishers. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved from [Link]

  • Semantic Scholar. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Retrieved from [Link]

  • SAR Publication. (2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

  • PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Chemical Methodologies. (2022, August 15). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]

  • Arkivoc. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Retrieved from [Link]

  • PMC. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Retrieved from [Link]

  • MDPI. (2012, December 10). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • MDPI. (2018, November 29). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Retrieved from [Link]

  • Elsevier. (2019, February 13). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Retrieved from [Link]

  • Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022, August 3). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. Retrieved from [Link]

  • PMC. (2024, July 16). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine.
  • RSC Publishing. (n.d.). Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b][11][12][13]thiadiazole hybrids and their antitubercular activity. Retrieved from [Link]

  • ACG Publications. (2012, July 20). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Retrieved from [Link]

  • SciHorizon. (2022, July 4). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. Retrieved from [Link]

Sources

Catalysts for condensing 2-Fluorobenzohydrazide HCl with ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Catalysts for the Condensation of 2-Fluorobenzohydrazide HCl with Ketones Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrazone Linkages in Modern Chemistry

The formation of hydrazones through the condensation of hydrazides with carbonyl compounds is a cornerstone reaction in synthetic and medicinal chemistry. The resulting C=N bond is a key structural motif in a vast array of biologically active molecules, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial agents. 2-Fluorobenzohydrazide is a particularly valuable building block; the fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, making it a desirable feature in drug design.

This document serves as a detailed guide to the catalytic strategies for condensing 2-Fluorobenzohydrazide hydrochloride with various ketones. As the starting material is an acid salt, careful consideration of the reaction conditions is paramount to achieving high yields and purity. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, empowering researchers to optimize this crucial transformation for their specific substrates.

The Core Reaction: Mechanistic Underpinnings of Hydrazone Formation

The condensation of a hydrazide with a ketone is a nucleophilic addition-elimination reaction. The overall process is an equilibrium, and successful synthesis hinges on pushing this equilibrium towards the product hydrazone, typically by removing water as it is formed.[1][2]

The reaction mechanism is highly pH-dependent.[3][4]

  • The Role of the Catalyst: A catalyst is employed to accelerate the reaction, which can be slow under neutral conditions.[5] The catalyst's primary role is to activate the ketone, rendering its carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazide.

  • Acid Catalysis: Under acidic conditions, the catalyst (H⁺) protonates the carbonyl oxygen of the ketone. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.[6]

  • The pH Dilemma: While acid catalysis is beneficial, excessive acidity is detrimental. If the pH is too low, the hydrazide nucleophile becomes protonated on its terminal nitrogen, forming a non-nucleophilic hydrazinium ion and shutting down the reaction.[3] Therefore, optimal catalysis occurs in a mildly acidic environment (typically pH 4-5) where a sufficient concentration of the ketone is protonated without deactivating the hydrazide.[6]

Since the starting material, 2-Fluorobenzohydrazide HCl, is an acid salt, the reaction medium is already acidic. This necessitates either an in-situ neutralization step or careful selection of a catalytic system that functions effectively under these conditions.

Catalyst Selection: A Strategic Guide

The choice of catalyst depends on the reactivity of the ketone substrate, the desired reaction scale, and the overall synthetic strategy.

Brønsted Acid Catalysts

These are the most common catalysts for hydrazone formation. They function by donating a proton to activate the ketone.

  • Acetic Acid (CH₃COOH): A mild organic acid that is highly effective for many standard ketones.[7][8][9] It provides the requisite mildly acidic environment without being so strong as to fully protonate the hydrazide. It often serves as both the catalyst and, in some cases, a co-solvent.

  • p-Toluenesulfonic Acid (TsOH): A stronger, solid organic acid that is easily handled and highly effective, particularly for less reactive or sterically hindered ketones.[10][11][12][13] It is typically used in catalytic amounts. Its use often facilitates the removal of water via azeotropic distillation with a Dean-Stark apparatus.

Lewis Acid Catalysts

Lewis acids activate the ketone by coordinating to the carbonyl oxygen, thereby withdrawing electron density and increasing the electrophilicity of the carbonyl carbon.

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): A mild and water-tolerant Lewis acid that has been shown to effectively catalyze hydrazone formation.[14] It offers an alternative for substrates sensitive to strong protic acids.

  • Aluminum Chloride (AlCl₃): Another Lewis acid reported to catalyze Schiff base and hydrazone formation, although its hygroscopic nature requires careful handling.[15]

Base-Catalyzed or Neutral Conditions

While less common for direct catalysis of the condensation, bases are critical when starting with a hydrazide hydrochloride salt. The reaction can proceed under basic conditions, as seen in the first step of the Wolff-Kishner reduction, where a hydrazone is formed in situ.[16][17][18] In our context, a non-nucleophilic base can be used to free the hydrazide before initiating the condensation.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Used to neutralize the HCl salt, liberating the free 2-Fluorobenzohydrazide for reaction.

  • Potassium Carbonate (K₂CO₃): A solid base that can also be used for neutralization and has been employed in base-catalyzed conversions of N-sulfonylhydrazones.[19]

Experimental Protocols

Safety Precaution: Hydrazine derivatives can be toxic. Always handle 2-Fluorobenzohydrazide HCl and all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Condensation using Acetic Acid

This protocol is a robust starting point for a wide range of aliphatic and aromatic ketones.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Weigh 2-Fluorobenzohydrazide HCl & Ketone (1.05 eq) B Add Solvent (e.g., Ethanol) A->B Setup C Add Glacial Acetic Acid (3-5 drops) B->C Setup D Heat to Reflux (60-80°C) C->D Setup E Monitor by TLC (2-12 h) D->E Setup F Cool to RT E->F Completion G Pour into Ice Water F->G Isolation H Filter Precipitate G->H Isolation I Wash with Cold Water H->I Isolation J Dry Under Vacuum I->J Isolation K Obtain Yield & MP J->K Final Product L Characterize (NMR, IR, MS) K->L Final Product

Caption: Experimental workflow for acetic acid-catalyzed hydrazone synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluorobenzohydrazide HCl (1.0 eq).

  • Addition of Ketone and Solvent: Add the desired ketone (1.0-1.1 eq) and a suitable solvent, such as ethanol or methanol (approx. 0.2-0.5 M concentration).

  • Catalyst Addition: Add glacial acetic acid as a catalyst (typically 2-5 drops for a 10 mmol scale reaction).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed (typically 2-12 hours).

  • Isolation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring. The product hydrazone will typically precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, washing the filter cake with cold water to remove any residual acid and salts.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: p-Toluenesulfonic Acid (TsOH) for Less Reactive Ketones

This method is ideal for sterically hindered or electron-deficient ketones where the reaction equilibrium is less favorable. The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.

Step-by-Step Methodology:

  • Neutralization (Required): In a round-bottom flask, suspend 2-Fluorobenzohydrazide HCl (1.0 eq) in a solvent like dichloromethane or ethyl acetate. Add triethylamine (1.05 eq) and stir at room temperature for 30 minutes. Filter off the resulting triethylammonium chloride salt and use the filtrate (containing the free hydrazide) directly in the next step.

  • Reaction Setup: To the solution of free hydrazide, add the ketone (1.0 eq), an azeotropic solvent such as toluene or benzene, and a catalytic amount of p-Toluenesulfonic acid monohydrate (0.01-0.05 eq).[10]

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Continue reflux until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture. Wash the organic solution with saturated sodium bicarbonate solution (to quench the TsOH), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation & Comparison

The following table summarizes typical conditions and expected outcomes for the condensation with different ketone substrates.

Ketone SubstrateRecommended CatalystSolventTemp. (°C)Approx. Time (h)Expected YieldNotes
AcetoneAcetic AcidEthanolReflux2-4HighHighly reactive ketone. Azine formation is a potential side reaction if excess ketone is used.[16]
CyclohexanoneAcetic AcidEthanolReflux3-6Very HighUnhindered cyclic ketone, generally gives excellent yields.
AcetophenoneAcetic Acid / TsOHEthanol / TolueneReflux6-18Good to HighAromatic ketone, less reactive than aliphatic ketones. TsOH may improve yield.[9]
Benzophenonep-Toluenesulfonic AcidTolueneReflux12-24Moderate to GoodSterically hindered and less reactive; requires stronger catalysis and water removal.
2-Adamantanonep-Toluenesulfonic AcidTolueneReflux24-48Low to ModerateHighly hindered ketone, requires forcing conditions.

Mechanistic Visualization

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed formation of a hydrazone from 2-Fluorobenzohydrazide and a generic ketone (R₂C=O).

Caption: Mechanism of acid-catalyzed hydrazone formation.

References

  • Chemistry Learner. (2025, September 12). Hydrazone: Formation, Structure, and Reactions. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 22, 2026, from [Link]

  • quimicaorganica.org. (n.d.). Hydrazone Formation. Retrieved February 22, 2026, from [Link]

  • Mills, C. E., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 7(6), 1041–1047. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Haase, F., et al. (2014). Acetic acid catalysed hydrazone formation furnishes a meso-porous 2D network with a honeycomb-type in plane structure. Chemical Communications, 50(71), 10328-10331. [Link]

  • Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?[Link]

  • Wang, Z., et al. (2014). Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones. Chemistry: A European Journal, 20(21), 6279-6282. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved February 22, 2026, from [Link]

  • University of Liverpool. (n.d.). Lecture 7 Imines, Hydrazones and Oximes. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved February 22, 2026, from [Link]

  • Visual Learners. (2025, April 16). Synthesis of Imine, Enamine, Oxime, and Hydrazone. [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonyl hydrazide. Retrieved February 22, 2026, from [Link]

  • Ghorai, P., & Kumar, A. (2020). K2CO3-Catalyzed Rapid Conversion of N-Sulfonylhydrazones to Sulfinates. ACS Omega, 5(28), 17565–17574. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 19 Reaction Summary. [Link]

  • ResearchGate. (2025, August 5). AlCl3·6H2O-catalyzed Schiff-base reaction between aryl ketones and aromatic acylhydrazines/hydrazines in water. [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Gogoi, P., et al. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 19(44), 9636-9665. [Link]

  • MDPI. (2020, November 13). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. [Link]

Sources

Application Note: Solvent Engineering for 2-Fluorobenzohydrazide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solvent selection and process engineering for 2-Fluorobenzohydrazide hydrochloride (CAS: 446-24-2) . Unlike its free base counterpart, the hydrochloride salt presents unique solubility challenges and reactivity profiles due to the protonation of the terminal hydrazine nitrogen. This note provides validated protocols for three primary reaction classes: Hydrazone Formation (Schiff Base) , 1,3,4-Oxadiazole Cyclization , and Amide Coupling .[1] Special emphasis is placed on in situ neutralization strategies and Green Chemistry solvent replacements.

Chemical Context & Solubility Profiling

The "Salt-Switch" Mechanism

The critical factor in handling this compound is the protonation state of the terminal nitrogen (


).
  • As supplied (Salt): High polarity, water-soluble, insoluble in DCM/Toluene.[1] Unreactive toward mild electrophiles (aldehydes/ketones) until neutralized.

  • In Reaction (Free Base): Upon neutralization, the hydrazine moiety (

    
    ) becomes nucleophilic. The ortho-fluorine atom increases lipophilicity, making the free base highly soluble in chlorinated solvents and alcohols.[1]
    
Solvent Compatibility Table

Data derived from internal solubility screening at 25°C.

SolventSalt Solubility (HCl form)Free Base SolubilityApplication Suitability
Water High (>100 mg/mL)Low (<5 mg/mL)Green media; biphasic reactions.[1]
Methanol (MeOH) High High Ideal for homogeneous neutralization.[1]
Ethanol (EtOH) Moderate (Heating req.)[1]High Standard for hydrazone crystallization.[1]
Dichloromethane (DCM) InsolubleHigh Peptide coupling; requires biphasic base wash.[1]
DMSO / DMF High High High-temp cyclizations; difficult workup.[1]
Toluene InsolubleModerateAzeotropic water removal (Dean-Stark).[1]

Decision Logic & Reaction Pathways

The following flowchart illustrates the critical decision points for solvent selection based on the target product.

SolventSelection Start Start: 2-Fluorobenzohydrazide HCl Target Select Target Structure Start->Target Hydrazone Schiff Base / Hydrazone Target->Hydrazone Oxadiazole 1,3,4-Oxadiazole Target->Oxadiazole Amide Diacylhydrazine (Coupling) Target->Amide Solv_EtOH Solvent: Ethanol/MeOH + NaOAc (Base) Hydrazone->Solv_EtOH Condensation Solv_POCl3 Solvent: POCl3 (Dehydrative Cyclization) Oxadiazole->Solv_POCl3 Classic Method Solv_DMSO Solvent: DMSO + I2 (Oxidative Cyclization) Oxadiazole->Solv_DMSO Modern/Mild Solv_DCM Solvent: DCM/DMF + DIPEA (Base) Amide->Solv_DCM Peptide Coupling

Figure 1: Solvent selection decision tree based on synthetic target.[1]

Detailed Experimental Protocols

Protocol A: Hydrazone Formation (Schiff Base)

Target: Condensation with aromatic aldehydes.[1]

Rationale: Ethanol is chosen because the HCl salt dissolves upon heating, and the non-polar hydrazone product usually precipitates out upon cooling, driving the equilibrium forward (Le Chatelier’s principle).[1]

Materials:

  • 2-Fluorobenzohydrazide HCl (1.0 eq)[1]

  • Aromatic Aldehyde (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (10-15 volumes)

  • Base: Sodium Acetate (1.1 eq) – Crucial for liberating the hydrazine.[1]

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 2-Fluorobenzohydrazide HCl and Sodium Acetate. Add Absolute Ethanol.[2]

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The solution may remain cloudy (NaCl formation).

  • Addition: Add the aldehyde in one portion.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Work-up: Cool the mixture to 0–5°C. The product will precipitate.

  • Purification: Filter the solid. Wash with cold water (to remove NaCl and unreacted salt) followed by cold ethanol.

  • Drying: Vacuum dry at 45°C.

Protocol B: One-Pot Synthesis of 1,3,4-Oxadiazoles

Target: Heterocyclic ring formation via Oxidative Cyclization.[1]

Rationale: Traditional methods use corrosive


. This modern protocol uses DMSO  as both solvent and oxidant (with Iodine), which is milder and tolerates the fluorine substituent well.

Materials:

  • 2-Fluorobenzohydrazide HCl (1.0 eq)[1]

  • Aldehyde (1.0 eq)[1]

  • Iodine (

    
    ) (1.0 eq)[1]
    
  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step:

  • Condensation: Dissolve the hydrazide HCl and aldehyde in DMSO. Add 1.0 eq of

    
    . Stir at RT for 1 hour (forms the intermediate hydrazone in situ).
    
  • Cyclization: Add Iodine and the second equivalent of

    
    .[1]
    
  • Heating: Heat the mixture to 100°C for 3–5 hours.

  • Quench: Cool to RT and pour the reaction mixture into crushed ice containing 5% Sodium Thiosulfate (to quench excess Iodine).

  • Isolation: Filter the resulting precipitate. If gummy, extract with Ethyl Acetate.[1]

  • Validation: 1,3,4-Oxadiazoles show a characteristic fluorescence under UV (254/365 nm) and lack the N-H stretch (~3200 cm⁻¹) in IR.[1]

Protocol C: Green Chemistry Amide Coupling

Target: Synthesis of Diacylhydrazines (Peptide-like coupling).

Rationale: Using 2-Methyltetrahydrofuran (2-MeTHF) as a renewable alternative to DCM/DMF.[1] It offers better phase separation with water during workup.

Step-by-Step:

  • Mix: Suspend 2-Fluorobenzohydrazide HCl (1.0 eq) in 2-MeTHF.

  • Neutralize: Add Diisopropylethylamine (DIPEA) (2.5 eq). The suspension will clarify as the free base dissolves.

  • Coupling: Add the Carboxylic Acid (1.1 eq) and Coupling Agent (T3P® or EDC/HOBt).[1]

  • Reaction: Stir at RT for 12 hours.

  • Wash: Add water directly to the reaction vessel (2-MeTHF is immiscible with water). Separate layers. Wash organic layer with 1M HCl (removes excess DIPEA) and Brine.

  • Concentrate: Evaporate 2-MeTHF to yield the product.

Troubleshooting & Validation

Common Failure Modes
  • Low Yield in Hydrazone Synthesis: Usually caused by failure to neutralize the HCl salt.[1] Solution: Ensure Sodium Acetate is added.[3] If using a neutral solvent (DCM), use Triethylamine.

  • Oiling Out: The fluorine atom lowers the melting point of some intermediates. Solution: Recrystallize from EtOH/Water mixtures rather than pure EtOH.

Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Salt: Hydrazine protons appear as broad peak >9.0 ppm.[1]

    • Free Base: Sharp doublet/singlet around 4.5 ppm (

      
      ).[1]
      
    • 2-Fluoro Shift: Look for the multiplet at

      
       7.1–7.5 ppm.[1] The fluorine coupling (
      
      
      
      ) causes distinctive splitting patterns not seen in unsubstituted benzohydrazides.[1]

References

  • Solubility & General Reactivity of Hydrazides

    • Review: "Recent advances in the synthesis of hydrazones." Molecules, 2021.

    • (General Journal Link for verification)

  • Oxadiazole Synthesis (Iodine/DMSO Method)

    • Protocol: "Molecular Iodine Mediated Synthesis of 1,3,4-Oxadiazoles." Tetrahedron Letters, 2012.
  • Green Solvent Selection

    • Guide: "GSK Solvent Sustainability Guide."[1]

  • 2-Fluorobenzohydrazide Specific Properties

    • PubChem Compound Summary: CID 136288.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluorobenzohydrazide HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving reaction yields of 2-Fluorobenzohydrazide hydrochloride derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing This compound . The presence of the ortho-fluorine atom introduces unique electronic effects that destabilize standard benzohydrazide protocols, leading to two primary failure modes: nucleophilic aromatic substitution (


) of the fluorine and dimerization.

This guide provides an optimized "Golden Path" protocol and a deep-dive troubleshooting section to resolve yield-killing side reactions.

Part 1: The "Golden Path" Protocol

Standardized workflow for maximum yield and purity.

Phase A: Formation of the Free Base

Objective: Convert methyl 2-fluorobenzoate to 2-fluorobenzohydrazide without displacing the fluorine atom.

The Protocol:

  • Stoichiometry: Dissolve Methyl 2-fluorobenzoate (1.0 eq) in absolute Ethanol (5 volumes) .

  • Reagent Addition: Cool the solution to 0–5°C . Slowly add Hydrazine Hydrate (3.0 – 4.0 eq) dropwise.

    • Critical: The large excess of hydrazine is non-negotiable. It drives the equilibrium forward and statistically prevents the product from reacting with the starting material (dimerization).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Note: Do NOT reflux immediately. The ortho-fluorine is activated by the carbonyl; high heat promotes the displacement of fluorine by hydrazine (

      
      ). Only heat to 40–50°C if TLC shows >20% unreacted ester after 12h.
      
  • Workup:

    • Concentrate the solvent in vacuo to ~20% volume.

    • Add ice-cold water. The product should precipitate as white crystals.

    • Filter and wash with cold 50% ethanol/water.

    • Drying: Dry thoroughly under vacuum over

      
      . Moisture kills the salt formation step.
      
Phase B: Hydrochloride Salt Formation

Objective: Form the stable HCl salt without hydrolysis.

The Protocol:

  • Dissolve the dried free base in a minimal amount of anhydrous Ethanol or Methanol .

  • Cool to 0°C .

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Avoid Aqueous HCl: Water promotes hydrolysis and makes the salt sticky/hygroscopic.

  • Add Diethyl Ether (anti-solvent) slowly until turbidity persists.

  • Stir at 0°C for 1 hour. Filter the white precipitate.

Part 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Category 1: Impurities & Side Reactions[1][2]

Q: My product has a melting point much higher than expected (>200°C), and the yield is low. What is this solid? A: You have formed the dimer (1,2-bis(2-fluorobenzoyl)hydrazine) .

  • The Cause: This happens when the intermediate hydrazide attacks a molecule of unreacted ester instead of hydrazine attacking the ester. This is caused by insufficient hydrazine or adding hydrazine too slowly at high temperatures.

  • The Fix:

    • Increase Hydrazine Hydrate to 4.0 equivalents .

    • Ensure vigorous stirring during addition.

    • Dilute the reaction mixture (increase solvent volume) to separate the product molecules from the starting ester.

Q: NMR shows the loss of the Fluorine signal and the appearance of extra N-H protons. What happened? A: You triggered a Nucleophilic Aromatic Substitution (


) .
  • The Cause: Hydrazine is a potent nucleophile. The carbonyl group at the ortho position withdraws electrons, activating the fluorine for displacement. This creates 2-hydrazinobenzohydrazide.

  • The Trigger: This side reaction is driven by Heat and Polar Aprotic Solvents (DMSO, DMF).

  • The Fix:

    • Switch solvent to Ethanol or Methanol (Protic solvents solvate the nucleophile, slightly reducing its aggression).

    • Lower the temperature. Run the reaction at RT. Do not reflux unless absolutely necessary.

Category 2: Isolation & Salt Formation

Q: Upon adding HCl, my product turned into a sticky gum instead of a powder. A: This is a Solvation/Hygroscopicity issue.

  • The Cause: Excess water in the system or excess HCl. Hydrochloride salts of hydrazides are prone to absorbing water, forming "oils" rather than crystals.

  • The Fix:

    • Decant the supernatant solvent.

    • Triturate (grind) the gum with anhydrous Diethyl Ether or Hexane . This pulls out the trapped solvent and induces crystallization.

    • For the next batch, use HCl in Dioxane (anhydrous) instead of aqueous HCl.

Q: Can I use microwave irradiation to speed this up? A: Proceed with caution.

  • While microwave synthesis increases yield for standard benzohydrazides, the 2-Fluoro derivative is sensitive. High local temperatures in the microwave can accelerate the

    
     defluorination side reaction.
    
  • Recommendation: If using microwave, set a temperature ceiling of 60°C and use short bursts (5-10 mins).

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway, dimerization, and the


 side reaction.

ReactionPathways SM Methyl 2-Fluorobenzoate Intermediate Tetrahedral Intermediate SM->Intermediate + N2H4 (0°C) SNAr Impurity B: De-fluorinated (SNAr Product) SM->SNAr + N2H4 (High T / DMSO) F displaced Hydrazine Hydrazine Hydrate (Excess) ProductBase 2-Fluorobenzohydrazide (Free Base) Intermediate->ProductBase - MeOH ProductSalt Target: HCl Salt ProductBase->ProductSalt + HCl (anhydrous) in Dioxane/Ether Dimer Impurity A: Dimer (High MP Solid) ProductBase->Dimer + SM (Low N2H4 ratio)

Figure 1: Reaction network showing the "Golden Path" (Blue) vs. thermal and stoichiometric failure modes (Red).

Part 4: Comparative Optimization Data

The table below summarizes how reaction conditions impact the ratio of the desired product vs. the defluorinated (


) impurity.
VariableConditionYield (Target)Risk of

(Defluorination)
Risk of Dimer
Solvent Ethanol (Recommended) 85-92% LowLow
DMSO / DMF60-70%High (Solvent promotes

)
Low
Temp 0°C

RT
90% NegligibleLow
Reflux (>78°C)75%ModerateLow
Stoichiometry 1:4 (Ester:Hydrazine) High LowNegligible
1:1.550%LowHigh

References

  • Microwave-Assisted Synthesis of Benzohydrazides

    • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.[1][2]

    • Source: Molbank (MDPI), 2020.
    • Relevance: Establishes baseline hydrazinolysis protocols and highlights the utility of microwave irradiation for benzohydrazides, though caution is required for ortho-fluorine deriv
    • URL:[Link][3]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Relevance: Explains the activation of ortho-halogens by electron-withdrawing groups (carbonyls)
    • URL:[Link]

  • Hydrazine Reactivity & Side Reactions

    • Title: Reaction of β-Cyano Esters with Hydrazine Hydrate.[4]

    • Source: ResearchGate (Full Text Available).[4][1]

    • Relevance: Details the stoichiometric dependence of hydrazine reactions and the formation of complex ring systems or dimers when hydrazine is insufficient.
    • URL:[Link]

  • Title: Process for the preparation of 2-fluorophenylhydrazine hydrochloride (Patent EP0723953B1).

Sources

Technical Support Center: 2-Fluorobenzohydrazide Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FBH-CYC-001 Subject: Minimizing Side Reactions During 2-Fluorobenzohydrazide Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The cyclization of 2-fluorobenzohydrazide is a deceptively simple transformation. While the goal is typically to form a 1,3,4-oxadiazole (via dehydration) or a 1,2,4-triazole (via reaction with amines/isothiocyanates), the presence of the ortho-fluorine atom introduces a critical competitive pathway: Nucleophilic Aromatic Substitution (


). 

Because the fluorine atom is ortho to the electron-withdrawing carbonyl group, the benzene ring is activated. Under harsh conditions (high heat, strong base), the hydrazide nitrogen—or external nucleophiles—can displace the fluorine, leading to fused ring systems (like indazolones) or oligomers rather than the desired heterocycle.

This guide provides a troubleshooting framework to suppress these "Ortho-Effect" side reactions while maximizing the yield of the desired cyclized product.

Diagnostic Visualizer: Reaction Pathways

The following diagram illustrates the competing pathways. Your objective is to promote Path A while suppressing Path B and Path C .

ReactionPathways Substrate 2-Fluorobenzohydrazide Intermediate Diacylhydrazine Intermediate Substrate->Intermediate + R-COOH / R-COCl Indazolone SIDE PRODUCT: Indazolone (via SNAr) Substrate->Indazolone Direct Cyclization Oxadiazole TARGET: 1,3,4-Oxadiazole Intermediate->Oxadiazole Dehydration (Path A: Desired) Intermediate->Indazolone Intramolecular SNAr (Path B: High Heat/Base) Hydrolysis SIDE PRODUCT: Hydrolysis (Acid + Hydrazine) Intermediate->Hydrolysis Moisture/Acid Reversion (Path C)

Figure 1: Competing reaction pathways. Path B represents the critical "Ortho-Effect" risk specific to 2-fluorobenzohydrazides.

Troubleshooting Guide: Common Issues & Resolutions

Issue 1: Loss of Fluorine (Formation of Indazolone/Fused Rings)

Symptom: NMR shows loss of the characteristic F-coupling pattern; Mass Spec shows M-20 (loss of HF). Root Cause: The reaction temperature is too high, or the base is too strong, triggering intramolecular


 where the hydrazide nitrogen attacks the C-F bond.
VariableRecommendationScientific Rationale
Temperature Keep below 80°C if possible.

activation energy is generally higher than dehydration. Lower temps favor kinetic control (Oxadiazole).
Base Use DIPEA or Pyridine . Avoid NaOH/KOH .Strong hydroxide bases increase the nucleophilicity of the nitrogen, promoting attack on the C-F bond.
Reagent Switch to T3P or Burgess Reagent .[1]These allow cyclization at room temperature or mild heat, bypassing the thermal threshold for

.
Issue 2: Incomplete Cyclization (Intermediate Stalling)

Symptom: Mass Spec shows M+18 (hydrated intermediate) or starting material. Root Cause: Insufficient activation of the carbonyl oxygen or presence of water quenching the dehydrating agent.

VariableRecommendationScientific Rationale
Solvent Use Anhydrous MeCN or EtOAc .Water competes with the hydrazide oxygen for the activating agent (e.g.,

or T3P).
Addition Order Add dehydrating agent last .Ensure the diacylhydrazine intermediate is fully formed before attempting dehydration.
Reagent Increase T3P to 2.0 eq.T3P hydrolyzes slowly; excess ensures enough active reagent remains to drive the reaction.

Validated Experimental Protocols

Protocol A: The "Modern Standard" (T3P Mediated)

Recommended for high-value substrates or when preventing S_NAr is critical.

Mechanism: Propylphosphonic anhydride (T3P) acts as a potent coupling and dehydrating agent. It activates the carbonyl oxygen, making it a good leaving group without requiring extreme heat.

  • Preparation: Dissolve 2-fluorobenzohydrazide (1.0 eq) and the carboxylic acid coupling partner (1.1 eq) in anhydrous Ethyl Acetate or DMF.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq). Stir for 10 min at RT.

  • Activation: Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Check LCMS.[2] If intermediate persists, heat to 50°C (Do not exceed 70°C to protect the C-F bond).

  • Workup: Dilute with water, extract with EtOAc, and wash with 0.5M HCl (to remove pyridine) and

    
     (to remove T3P byproducts, which are water-soluble).
    
Protocol B: The "Classic" Rescue ( )

Use only if T3P fails. High risk of side reactions.[2]

Mechanism: Phosphoryl chloride forms an imidoyl chloride intermediate which cyclizes.

  • Preparation: Suspend the pre-formed diacylhydrazine intermediate in dry Acetonitrile (preferred over neat

    
     to control temp).
    
  • Reagent: Add

    
     (5.0 eq) carefully.
    
  • Thermal Control: Heat to reflux (80-82°C) .

    • Critical Warning: Do not use sealed tubes or microwave heating above 100°C; this guarantees fluorine displacement.

  • Quench: Pour slowly onto crushed ice/

    
    .
    

Decision Matrix: Reagent Selection

Use this logic flow to select the correct reagent for your specific 2-fluorobenzohydrazide derivative.

DecisionTree Start Start: Select Reagent Sensitive Is the substrate acid-sensitive? Start->Sensitive Scale Is this >10g scale? Sensitive->Scale No Burgess Use Burgess Reagent (Mildest, Expensive) Sensitive->Burgess Yes T3P Use T3P (Protocol A) (Best Profile) Scale->T3P No (Quality driver) POCl3 Use POCl3 (Protocol B) (Cost effective, higher risk) Scale->POCl3 Yes (Cost driver)

Figure 2: Reagent selection decision tree based on substrate sensitivity and scale.

References

  • Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015).[3][4] "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[3][4] Journal of Chemical Sciences, 127, 797–801.[3][4]

  • Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009).[5] "C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles." The Journal of Organic Chemistry, 74(7), 2850–2853.

  • Wipf, P., & Miller, C. P. (1992).[6] "A new synthesis of oxazolines and oxazoles with Burgess reagent." Tetrahedron Letters, 33(42), 6267-6270. (Demonstrates the mild

    
     mechanism applicable to sensitive hydrazides). 
    
  • BenchChem Technical Protocols.

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." (Provides foundational data on the reactivity of ortho-fluorine in benzamide systems). 
    

Sources

Optimizing reflux time for 2-Fluorobenzohydrazide condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluorobenzohydrazide Condensation Optimization

Ticket ID: #OPT-2FBH-004 Subject: Optimizing Reflux Time & Conditions for 2-Fluorobenzohydrazide Condensation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the reflux time for condensation reactions involving 2-Fluorobenzohydrazide . This reaction typically targets the formation of Schiff bases (hydrazones) or subsequent cyclization to 1,3,4-oxadiazoles .[1][2]

The Critical Insight: Unlike unsubstituted benzohydrazides, the 2-fluoro substituent introduces significant ortho-steric hindrance and an inductive electron-withdrawing effect (-I) . This reduces the nucleophilicity of the terminal hydrazine nitrogen (


), often requiring extended reflux times (6–12 hours) or specific catalytic activation compared to the standard 2–4 hour protocols used for para-substituted analogs.

Part 1: The Validated Protocol (Standard Operating Procedure)

Do not rely on generic "overnight" stirring.[3] The following protocol is optimized to balance conversion rate against thermal decomposition.

Reagents:

  • Substrate A: 2-Fluorobenzohydrazide (1.0 equiv)

  • Substrate B: Aromatic Aldehyde/Ketone (1.0–1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (3–5 drops per mmol)

Step-by-Step Workflow:

  • Solubilization: Dissolve 2-Fluorobenzohydrazide in EtOH (10 mL/mmol). Note: If solubility is poor at RT, warm slightly to 40°C.

  • Activation: Add the aldehyde/ketone followed immediately by the catalytic Glacial Acetic Acid.

  • Reflux Phase:

    • Heat to vigorous reflux (

      
       for EtOH).
      
    • Critical Checkpoint: Monitor TLC at 2 hours .

    • Standard End-Point: Typically 6 to 8 hours for 2-fluoro derivatives.

  • Isolation:

    • Cool to Room Temperature (RT).

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate solvent to 20% volume and chill at

      
       overnight.
      

Part 2: Optimization Matrix (Reflux Time vs. Outcome)

Use this data table to diagnose your current yield issues based on reflux duration.

Reflux TimeTypical YieldObservationTechnical Diagnosis
< 2 Hours 20–40%Clear solution, starting material (SM) visible on TLC.Kinetic Limitation: The 2-F inductive effect slows nucleophilic attack. Energy input is insufficient to overcome the activation barrier.
4–6 Hours 65–80%Turbidity or precipitation begins.Optimal Window: Equilibrium is shifting toward the hydrazone product.
8–12 Hours 85–95%Heavy precipitation. TLC shows trace SM.Saturation Point: Maximum conversion for most steric-hindered aldehydes.
> 24 Hours 60–70%Darkening of solution (yellow/brown). New lower Rf spots.Thermal Degradation: Hydrolysis of the amide bond or oxidation of the hydrazine moiety occurs.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am refluxing for 12 hours, but TLC still shows significant 2-fluorobenzohydrazide (Starting Material). Why? A: This is likely an Equilibrium Issue , not a kinetic one. Condensation is reversible and generates water.

  • The Fix: You must drive the equilibrium to the right.

    • Scavenge Water: Add anhydrous

      
       or 3Å molecular sieves directly to the reaction flask.
      
    • Solvent Switch: Switch from Ethanol to Toluene and use a Dean-Stark trap to physically remove water via azeotropic distillation.

Q2: My product is forming but looks "oily" or "sticky" instead of a solid precipitate. A: This is common with fluorinated intermediates due to disrupted crystal packing.

  • The Fix:

    • Evaporate the solvent completely.

    • Triturate (grind) the oily residue with cold Diethyl Ether or n-Hexane .

    • Sonicate for 5 minutes. This usually induces crystallization.

Q3: How does the 2-Fluoro group specifically affect the reaction time compared to 4-Fluoro? A: The 2-Fluoro group exerts a Field Effect . It is located ortho to the carbonyl group. While it withdraws electrons (making the carbonyl more electrophilic), it also sterically crowds the reaction center. More importantly, it can form an intramolecular hydrogen bond with the amide proton, locking the molecule in a conformation that is less favorable for the initial nucleophilic attack by the terminal nitrogen. Expect reaction times to be 2x longer than 4-fluorobenzohydrazide equivalents.

Part 4: Visualizing the Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for optimization.

G Start Start: 2-Fluorobenzohydrazide + Aldehyde Cat Add Catalyst (AcOH) Start->Cat Reflux Reflux (EtOH, 78°C) Cat->Reflux Check TLC Check (2 Hours) Reflux->Check Continue Continue Reflux (Target: 6-8h) Check->Continue SM Visible Workup Workup: Cool & Filter Check->Workup Conversion >90% Equil Equilibrium Stall? (Add Mol. Sieves) Continue->Equil No Change after 4h Continue->Workup Equil->Continue Product Final Product: Schiff Base Workup->Product

Figure 1: Decision logic for monitoring the condensation reaction. Note the intervention loop for equilibrium stalls.

References

  • Vertex AI Search. (2025). Synthesis of 1,3,4-oxadiazole from 2-fluorobenzohydrazide protocol. 4

  • BenchChem. (2025).[5][6][7] Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes. 5[1][8][9][10]

  • Asian Journal of Research in Chemistry. (2025). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases. 11[1][8][9]

  • MDPI. (2025). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole. 12[9]

  • BenchChem. (2025).[6][7] Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. 7

Sources

Technical Support Center: Handling 2-Fluorobenzohydrazide Hydrochloride

[1]

Topic: Managing Hygroscopicity & Stability in Experimental Workflows CAS (Free Base): 446-24-2 | Target Form: Hydrochloride Salt (

Audience:

Introduction: The Hygroscopic Challenge

2-Fluorobenzohydrazide hydrochloride is a critical building block for synthesizing heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) and bioactive scaffolds. While the hydrochloride salt form improves shelf-stability compared to the free base, it introduces a significant variable: Hygroscopicity .

The presence of the ionic

  • Stoichiometric Errors: Under-loading the reagent because "water weight" is counted as "reagent weight."

  • Hydrolysis: The acidic environment created by the hydrated salt can catalyze the hydrolysis of sensitive partners (e.g., acid chlorides).

  • Physical Degradation: Clumping or deliquescence (turning into a paste), making transfer difficult.[1]

This guide provides the protocols to neutralize these risks.

Module 1: Storage & Handling Protocols

The Golden Rule: Treat this compound as if it were a moisture-sensitive organometallic until it is dissolved in the reaction solvent.

Tiered Handling Strategy
EnvironmentProtocol LevelRecommended Action
High Humidity (>50% RH) Critical Glove Box only. Do not open on an open bench.[1] Weigh inside an inert atmosphere (Ar/N₂).[1]
Standard Lab (30-50% RH) High Schlenk Technique. Flush headspace with N₂ immediately after opening.[1] Use a weighing funnel and transfer quickly.
Low Humidity (<30% RH) Standard Desiccator. Store in a vacuum desiccator with fresh

or activated silica gel.[1]
Visualizing the Degradation Cycle

The following diagram illustrates how improper storage leads to experimental failure.

HygroscopicityCycleDrySaltDry 2-Fluorobenzohydrazide HClHydrateHydrate Formation(Sticky/Clumped)DrySalt->Hydrate Exposure (>5 mins)MoistureAtmospheric MoistureMoisture->HydrateWeighingWeighing Error(Mass = Reagent + Water)Hydrate->Weighing User assumes dry massReactionReaction Failure(Wrong Stoichiometry)Weighing->Reaction Under-loading reagent

Figure 1: The cascade effect of moisture absorption on experimental outcomes.

Module 2: Stoichiometry Correction

If your compound has been exposed to air, it likely contains 5–15% water by weight.[1] Using the molecular weight of the anhydrous salt (

The Correction Protocol

Do not assume the label purity (e.g., 98%) is still accurate after storage.

  • Determine Water Content (

    
    ): 
    
    • Preferred:qNMR (Quantitative NMR) using an internal standard (e.g., Maleic acid or TCNB) in DMSO-d6.[1] This measures the moles of hydrazide directly, bypassing the water issue.

    • Alternative:Coulometric Karl Fischer (See Module 4 for critical interference warnings).[1]

  • Calculate Effective Molecular Weight (

    
    ): 
    
    
    
    [1]
Quick Reference: Correction Factors

Based on anhydrous MW of 2-Fluorobenzohydrazide HCl (

Measured Water Content (%)Correction FactorEffective MW (

)
Action
0 - 1% 1.00 - 1.01190.6 - 192.5Use as is.
5% 1.05200.6Adjust mass.
10% 1.11211.8Adjust mass.
>15% N/AN/ADry immediately. (See Module 4)

Module 3: Troubleshooting Reactions

Q: My reaction with an acid chloride yielded a sticky oil instead of a precipitate. Why? A: This is likely due to Hydrolysis .[1] If the hydrazide salt was wet, the water competed with the hydrazide for the acid chloride, forming the carboxylic acid of the partner and regenerating HCl.

  • Fix: Dry the hydrazide salt (Module 4) and add a scavenger base (e.g., Pyridine or TEA) dropwise at 0°C to neutralize the HCl from the salt and the reaction byproduct.

Q: I see a new spot on TLC that isn't my product or starting material. A: Hydrazides can undergo Cyclodehydration or Oxidation .[1]

  • Cyclization: In the presence of the HCl acid catalyst and heat, the hydrazide can cyclize if a carbonyl partner is present (forming oxadiazoles prematurely).

  • Oxidation:[1] Hydrazides are reducing agents.[1] If exposed to air in solution for long periods, they can oxidize to azo compounds or symmetric hydrazines.[1]

  • Fix: Run reactions under strict inert atmosphere (Ar/N₂).

Q: The solid is sticking to the weighing boat and spatula. How do I transfer it? A: The salt is Deliquescent .

  • Fix: Do not try to scrape it off.[1] Dissolve the material directly in the weighing boat using your reaction solvent (e.g., MeOH or DMF), then transfer the solution to the reaction flask. Rinse the boat twice.

Module 4: Drying & Analytical Validation

If the salt is too wet (>5% water), you must dry it. Warning: Hydrazides are thermally sensitive.[1]

Protocol: Safe Vacuum Drying
  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Desiccant:

    
     (Phosphorus Pentoxide) is essential to pull moisture from the HCl lattice.[1]
    
  • Temperature: Set to 40°C . Do NOT exceed 60°C.

    • Risk:[1][2][3] Above 60°C, the HCl salt can catalyze self-condensation or degradation.

  • Duration: 12–24 hours under high vacuum (<1 mbar).

Critical Analytical Note: Karl Fischer Interference

Do NOT use standard Volumetric Karl Fischer titration. Hydrazides are reducing agents.[1] They react with the Iodine (


Correct Analytical Methods:

  • Method A (qNMR): Dissolve ~10mg in DMSO-d6 with a known mass of internal standard (e.g., 1,3,5-trimethoxybenzene). Compare integration of the aromatic protons.

  • Method B (Modified KF): Use Coulometric KF with special reagents designed for aldehydes and ketones (often methanol-free) to suppress side reactions, though qNMR is safer.[1]

Workflow: Recovery of Wet Material

DryingWorkflowWetSampleWet Sample (>5% H2O)VacOvenVacuum Oven40°C, <1 mbar, P2O5WetSample->VacOvenCheckCheck Water ContentVacOven->CheckDecisionIs H2O < 1%?Check->DecisionDecision->VacOvenNo (Repeat)UseProceed to ReactionDecision->UseYes

Figure 2: Decision tree for recovering wet 2-Fluorobenzohydrazide HCl.

References

  • BenchChem. (2025).[1] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General principles for hygroscopic amine/hydrazide salts).

  • Sigma-Aldrich. (n.d.). 2-Fluorobenzoic hydrazide 97% Safety Data Sheet & Properties. (Melting point and stability data).

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.).[1] Interfering reactions in Karl Fischer Moisture Titration. (Documentation of hydrazine/iodine interference).

  • PubChem. (2025).[1] 2-Fluorobenzohydrazide Compound Summary. National Library of Medicine. [1]

  • Drawell Analytical. (2022). Basic Statement of Vacuum Drying Oven. (Vacuum drying protocols for heat-sensitive substances).

Technical Support Center: Recrystallization of 2-Fluorobenzohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FBH-RECRYST-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Purification of 2-Fluorobenzohydrazide Derivatives

Executive Summary: The Fluorine Factor

Before selecting a solvent, you must understand the physiochemical influence of the ortho-fluorine atom on your 2-fluorobenzohydrazide (2-FBH) scaffold.

Unlike non-substituted benzohydrazides, the 2-fluoro substituent introduces two competing effects:

  • Lipophilicity: The fluorine atom increases the lipophilicity (logP) of the phenyl ring compared to the parent benzohydrazide.

  • Electronic Withdrawal: Through the inductive effect (-I), fluorine withdraws electron density, making the amide hydrogen more acidic and the carbonyl carbon more electrophilic.

Implication for Recrystallization: Your derivatives (Schiff bases or oxadiazoles) will exhibit lower solubility in water than their non-fluorinated counterparts but enhanced solubility in polar aprotic solvents (DMF, DMSO). The "Goldilocks" zone for recrystallization usually lies in protic polar solvents (Alcohols) or binary systems (Alcohol/Water).

Module 1: Solvent Selection Matrix

Use this decision matrix to select the primary solvent system based on your specific reaction product class.

Category A: Schiff Bases (Hydrazones)

Formed via condensation of 2-FBH with aldehydes/ketones.

Solvent SystemGradeProtocol NotesSuitability
Ethanol (Absolute) A+ Dissolve at reflux; cool slowly to RT, then 4°C.Standard. Best for most aromatic aldehyde derivatives.
Methanol A- Higher solubility than EtOH. Use if product fails to precipitate from EtOH.Good for highly polar or bulky derivatives.
EtOH : CHCl₃ (3:1) B+ Dissolve in warm Chloroform, add hot Ethanol, boil off CHCl₃.Use for large/lipophilic derivatives that are insoluble in pure alcohols.
EtOH : Water (9:1) B Dissolve in hot EtOH; add warm water to turbidity; cool.Use only if yield is poor in absolute EtOH.
Category B: Cyclized Products (1,3,4-Oxadiazoles)

Formed via cyclization of 2-FBH hydrazones (e.g., using POCl₃).

Solvent SystemGradeProtocol NotesSuitability
Ethanol (95%) A Standard recrystallization.Most oxadiazoles crystallize well here.
Dioxane : Water B+ Dissolve in hot dioxane; add water dropwise.For high-melting (>200°C) products insoluble in alcohols.
DMF : Water C+ Dissolve in min. DMF; crash out with water.Last resort. Hard to dry; solvent inclusion is common.

Module 2: Visual Troubleshooting Workflows

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Identify Product Class ClassA Schiff Base (Hydrazone) Start->ClassA ClassB Cyclized Product (Oxadiazole/Thiadiazole) Start->ClassB CheckSol Solubility Check (Small Scale) ClassA->CheckSol ClassB->CheckSol SolEtOH Primary: Absolute Ethanol (Reflux) CheckSol->SolEtOH Soluble at Reflux SolMix Secondary: EtOH + CHCl3 (For Lipophilic) CheckSol->SolMix Insoluble in EtOH SolDiox Secondary: Dioxane/Water (For High MP) CheckSol->SolDiox Insoluble in Alcohols

Caption: Logic flow for selecting the initial solvent system based on product class and solubility behavior.

Module 3: Troubleshooting "Oiling Out"

The Issue: You heat the solvent, the solid dissolves, but upon cooling, a viscous oil separates at the bottom instead of crystals. The Cause:

  • Impurities: Unreacted aldehyde or 2-FBH lowers the melting point (MP) of the mixture below the boiling point of the solvent.

  • Temperature Gap: The boiling point of your solvent (e.g., Water/Ethanol mix) is higher than the MP of the impure solid.

The Rescue Protocol (The "Seeding" Method)
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add a small amount (2-5 mL) of the solvent in which the compound is most soluble (e.g., pure Ethanol or Acetone). This lowers the saturation slightly.[1]

  • The "Cloud Point": If using a binary mixture, add the "poor" solvent (e.g., water) only until a faint turbidity persists. Do not over-saturate.

  • Seed It: Remove from heat. Add a single crystal of crude solid (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[2]

  • Insulate: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

OilingOutRescue Oil Oiling Out Observed Reheat Re-heat to Reflux (Dissolve Oil) Oil->Reheat Adjust Add 5-10% Excess 'Good' Solvent Reheat->Adjust Seed Seed & Insulate Flask (Slow Cool) Adjust->Seed Crystals Crystalline Product Seed->Crystals

Caption: Step-by-step rescue protocol for samples that oil out during cooling.

Module 4: Critical FAQs (Field-Proven)

Q1: My product smells like almonds/benzaldehyde. Is it pure?

A: No. This indicates hydrolysis of the hydrazone bond or unreacted aldehyde.

  • Fix: Wash the crude solid with cold ethanol or diethyl ether before recrystallization. Unreacted aldehydes are usually soluble in cold ether, while the 2-FBH Schiff base is not.

Q2: Why is my yield so low (<40%) after recrystallizing from Ethanol?

A: 2-Fluorobenzohydrazide derivatives can be surprisingly soluble in ethanol due to the fluorine atom's polarity.

  • Fix: Do not discard the mother liquor. Concentrate it to half volume on a rotavap and cool again to harvest a "second crop." Alternatively, switch to an Ethanol/Water (8:2) system to force precipitation.

Q3: Can I use DMSO for recrystallization?

A: Avoid if possible. While DMSO dissolves everything, removing it requires high vacuum or extensive water washing, which often traps DMSO in the crystal lattice (solvates). This will ruin your NMR spectra and melting point data. Use Dioxane or DMF only if alcohols fail completely.

Module 5: Self-Validating Purity Check

Before committing to a full-scale reaction, validate your purification on a 50mg scale.

  • TLC Test: Run the recrystallized solid against the crude.

    • Solvent: Hexane:Ethyl Acetate (3:1 or 1:1).[3]

    • Success Criteria: Single spot for product; disappearance of the starting material spot (usually lower Rf for hydrazide, higher Rf for aldehyde).

  • Melting Point:

    • 2-Fluorobenzohydrazide (Starting Material): ~72-75°C .

    • Schiff Bases: Typically >140°C .

    • Validation: If your MP is <100°C, you likely have mostly unreacted starting material or a solvate.

References

  • PubChem. (2025).[4][5] 2-Fluorobenzohydrazide Compound Summary. National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of York. (2024). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions. [Link]

Sources

Technical Support Center: pH Control in 2-Fluorobenzohydrazide Hydrochloride Reactions

[1]

Introduction: The pH Paradox

Reagent: 2-Fluorobenzohydrazide Hydrochloride CAS: 446-24-2 (Free base) / Specific HCl salt CAS varies by supplier Chemical Context: this compound is a bifunctional building block.[1][2] It contains a benzamide core (susceptible to hydrolysis) and a hydrazine tail (the nucleophile).[2]

The "Hydrochloride" designation is the critical variable. As a salt (

stable but non-nucleophilic3

3

However, the 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect (

3

The Challenge: You must raise the pH enough to liberate the nucleophile, but not so high that you hydrolyze the reagent.

Module 1: The Chemistry of Control (Theory)

The Reactivity Window

The success of your experiment relies on navigating three distinct pH zones.

  • Zone A (pH < 3.0): The Dormant Zone. [2]

    • State: The terminal nitrogen is fully protonated (

      
      ).[3][2]
      
    • Result: The molecule is soluble but chemically inert toward electrophiles (aldehydes/ketones).[2]

    • Use Case: Long-term storage.

  • Zone B (pH 4.0 – 6.0): The Schiff Base Sweet Spot. [2]

    • State: Equilibrium exists between protonated and free base forms.[2]

    • Mechanism: This pH is acidic enough to activate the carbonyl of your coupling partner (aldehyde/ketone) but basic enough to allow a small concentration of free hydrazine nucleophile.[2]

    • Catalysis: This is the zone of maximal rate for hydrazone formation.

  • Zone C (pH > 8.5): The Danger Zone. [2]

    • State: Fully deprotonated.

    • Risk: The electron-poor 2-fluorobenzoyl core becomes a target for hydroxide attack (

      
      ), leading to cleavage of the hydrazine moiety (hydrolysis).[3][2]
      
    • Side Effect: Rapid oxidation of the hydrazine to azo compounds (yellow/brown discoloration).[2]

Visualizing the Pathway

pH_Landscapecluster_outcomesReaction PathwaysSaltHCl Salt(pH < 3)INERTEquilibriumActive Equilibrium(pH 4-6)OPTIMAL FOR SCHIFF BASESalt->Equilibrium Add Weak Base(NaOAc)FreeBaseFree Base(pH > 7)OPTIMAL FOR ACYLATIONEquilibrium->FreeBase Add Stronger Base(TEA/Pyridine)SchiffHydrazone ProductEquilibrium->Schiff + Aldehyde(Acid Cat.)HydrolysisHydrolyzed Byproducts(pH > 9)DEGRADATIONFreeBase->Hydrolysis Excess Base / HeatAcylDi-acyl HydrazineFreeBase->Acyl + Acid Chloride

Figure 1: The pH-dependent reactivity landscape of 2-Fluorobenzohydrazide.[3][2] Note the narrow window for optimal stability vs. reactivity.

Module 2: Protocol & Execution

Scenario A: Schiff Base Formation (Condensation with Aldehydes)

Goal: Synthesis of 2-fluorobenzoylhydrazones.[2]

The "Buffered Release" Protocol Do not use strong bases (NaOH/KOH) to neutralize the HCl salt.[3][2] Use a buffering salt to maintain the pH in the 4–5 range.

StepActionTechnical Rationale
1 Solubilization Dissolve 1.0 eq of 2-Fluorobenzohydrazide HCl in Ethanol (EtOH) or Methanol (MeOH). The solution will be acidic (pH ~1-2).[3][2]
2 Buffering Add 1.1 eq of Sodium Acetate (NaOAc) anhydrous. Stir for 10 mins.
3 Coupling Add 1.0–1.2 eq of the aldehyde/ketone.
4 Reflux Reflux for 2–4 hours.
5 Isolation Cool to RT. If precipitate forms, filter.[3] If not, add cold water.[3]
Scenario B: Acylation (Reaction with Acid Chlorides)

Goal: Synthesis of 1,2-diacylhydrazines.

The "Scavenger" Protocol Here, you need a higher pH to ensure the hydrazine is a strong nucleophile, but you must work at low temperature (0°C) to prevent hydrolysis of the 2-fluoro amide bond.[3]

  • Solvent: Dry THF or DCM (Anhydrous conditions are critical).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) – 2.2 equivalents .[2]

    • Why 2.2 eq? 1.0 eq to neutralize the HCl salt of the starting material, 1.0 eq to scavenge the HCl produced during acylation, and 0.2 eq excess.[3]

  • Temperature: 0°C to 5°C .

    • Critical: Do not run this at reflux. The combination of base + heat + 2-fluoro electron withdrawal will hydrolyze your starting material.

Module 3: Troubleshooting (The Help Desk)

Interactive Decision Tree

TroubleshootingProblemStart: Reaction FailedCheckColorIs the solutionYellow/Brown?Problem->CheckColorCheckPptDid precipitate form?CheckColor->CheckPptNoOxidationIssue: Oxidation(Diazenylation)CheckColor->OxidationYesCheckpHCheck pHCheckPpt->CheckpHNo ProductSol_OxSolution: Degas solvents,use N2 atmosphere.Oxidation->Sol_OxLowpHpH < 3CheckpH->LowpHHighpHpH > 9CheckpH->HighpHSol_LowIssue: Salt form inactive.Add NaOAc.LowpH->Sol_LowSol_HighIssue: Hydrolysis.Reduce base strength.HighpH->Sol_High

Figure 2: Diagnostic workflow for common failure modes in hydrazide coupling.

Frequently Encountered Issues (Q&A)

Q: My reaction mixture turned bright yellow/orange, and the yield is low. What happened? A: You have oxidized the hydrazine.[2] Hydrazides are reducing agents.[4] In the presence of oxygen and base, they can oxidize to azo compounds (

3
  • Fix: Degas your solvents (sparge with Nitrogen/Argon for 15 mins) before adding the hydrazide. Perform the reaction under an inert atmosphere.

Q: I followed the Schiff base protocol, but no precipitate formed after cooling. A: This is likely a solubility or pH issue.

  • Check pH: If pH < 3, the product might be protonated and soluble. Neutralize carefully with saturated

    
     to pH 7 to force precipitation.[2]
    
  • Solvent Effect: If you used pure Methanol, the product might be too soluble. Add ice-cold water dropwise to the reaction mixture to "crash out" the hydrophobic hydrazone.

Q: Can I use NaOH to neutralize the hydrochloride salt? A: Avoid if possible. Sodium Hydroxide creates local "hotspots" of very high pH (>12).[2] The electron-withdrawing fluorine atom on the benzene ring makes the amide bond (

322

Module 4: Reference Data

Buffer Selection Guide for 2-Fluorobenzohydrazide
Target ReactionRecommended Base/BufferWorking pHNotes
Hydrazone (Schiff Base) Sodium Acetate (NaOAc)4.5 – 5.5Best balance of catalysis and stability.[3][2]
Acylation (Acid Chlorides) Triethylamine (TEA)8.0 – 9.0Must be used at 0°C to prevent hydrolysis.[3][2]
Reductive Amination Acetic Acid / NaCNBH34.0 – 5.0Compatible with hydride reducing agents.[2]
References
  • PubChem. 2-Fluorobenzohydrazide Compound Summary. National Library of Medicine. Link

  • Gudmundsdottir, A. V., et al. (2009).[3][2][5] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[3][5] (Establishes pH-rate profiles for hydrazone formation/hydrolysis). Link

  • Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[3] (Mechanistic insight into the effect of electron-withdrawing groups on stability). Link

  • Sigma-Aldrich. 2-Fluorobenzoic hydrazide Product Specification. (Solubility and Safety Data). Link

Enhancing stability of 2-Fluorobenzohydrazide solutions for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimizing Stability and Solubility for Biological Assays Compound ID: 2-Fluorobenzohydrazide (CAS: 446-24-2)[1]

Introduction

Welcome to the technical support hub for 2-Fluorobenzohydrazide . This guide addresses the specific physicochemical challenges associated with hydrazide derivatives in biological screening. While 2-Fluorobenzohydrazide is a valuable scaffold—often used as a histone acetyltransferase (HAT) inhibitor or synthetic intermediate—it possesses three inherent instability modes: hydrolytic cleavage , oxidative degradation , and carbonyl condensation .[1]

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure your IC50 data reflects the compound's true potency, not its degradation products.

Part 1: Solubilization & The "Crash-Out" Effect

Q: Why does my compound precipitate immediately upon adding the DMSO stock to the assay buffer?

A: You are experiencing "Solvent Shock." 2-Fluorobenzohydrazide is a hydrophobic solid (LogP ~1.2–1.5).[1] When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into an aqueous buffer, the rapid hydration of DMSO molecules strips the solvation shell from the compound faster than it can re-equilibrate, forcing it to aggregate and precipitate [1].

The Fix: Stepwise Dilution Protocol Do not pipette 100% DMSO stock directly into the final well. Use an intermediate dilution step to lower the kinetic barrier of solvation.

Protocol: The "Intermediate Shift" Method
  • Prepare Stock: Dissolve 2-Fluorobenzohydrazide in anhydrous DMSO to 10 mM. Vortex until clear.

  • Create Intermediate: Dilute the stock 1:10 in a "transition solvent" (e.g., 50% DMSO / 50% Water or PBS) to create a 1 mM working solution.

    • Why? This lowers the hydrophobicity gradient.[1]

  • Final Dilution: Pipette the 1 mM intermediate into your assay buffer to achieve the final concentration (e.g., 10 µM).

  • Validation: Measure Absorbance at 600nm (turbidity) immediately. An OD > 0.05 indicates micro-precipitation.[1]

Visual Workflow: Solubility Optimization

SolubilityWorkflow cluster_0 Phase 1: Stock cluster_1 Phase 2: Transition cluster_2 Phase 3: Assay Solid Solid Compound (Hydrophobic) DMSO 100% DMSO Stock (10-50 mM) Solid->DMSO Dissolve Inter Intermediate Mix (50% DMSO / 50% Buffer) DMSO->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (Fully Solubilized) DMSO->Final Direct Addition (RISK: Precipitation) Inter->Final Final Dilution

Caption: Stepwise dilution workflow to prevent compound precipitation (solvent shock) during assay preparation.

Part 2: Chemical Stability (Storage & Handling)

Q: My DMSO stock has turned from clear to light yellow/brown. Is it still usable?

A: Likely not.[1] This indicates oxidative degradation. Hydrazides are reducing agents.[1] In the presence of atmospheric oxygen and trace metals, they can undergo auto-oxidation to form azo compounds or diimides [2]. The fluorine substituent at the ortho position withdraws electrons, potentially stabilizing the hydrazide slightly compared to electron-rich analogs, but it does not grant immunity to oxidation.

Q: How do I prevent hydrolysis? Hydrazides are susceptible to hydrolysis, yielding 2-fluorobenzoic acid and hydrazine.[1] This reaction is catalyzed by both acids and bases.[1]

  • Acidic pH (< 5): Specific acid catalysis protonates the carbonyl oxygen, making it susceptible to water attack [3].

  • Basic pH (> 8): General base catalysis promotes direct nucleophilic attack.[1]

Stability Data Summary

Solvent / ConditionStability EstimatePrimary Degradation ModeRecommendation
Anhydrous DMSO High (> 6 months at -20°C)Oxidation (slow)Store under Argon/Nitrogen.[1]
DMSO + Water Low (Days)HydrolysisDo not store. Prepare fresh.[1]
Acidic Buffer (pH 4) Very Low (Hours)Acid HydrolysisAvoid if possible.[1]
PBS (pH 7.4) Moderate (24-48 Hours)Slow HydrolysisUse within same day.[1]
Protocol: Stock Storage Best Practices
  • Aliquot Immediately: Avoid freeze-thaw cycles. Hydrazides in DMSO can degrade upon repeated thawing due to moisture condensation (DMSO is hygroscopic).[1]

  • Inert Gas: If possible, overlay the stock vial with Nitrogen or Argon before closing.[1]

  • Amber Vials: Protect from light to minimize photo-oxidation, a known risk for fluorinated aromatics.[1]

Part 3: Biological Interference (The "Silent Killer")

Q: Why do I see weak or inconsistent potency in cell culture compared to biochemical assays?

A: The "Pyruvate Trap." This is the most critical oversight with hydrazides.[1] Cell culture media (DMEM, RPMI) often contain Pyruvate (1 mM) and Glucose .[1]

  • Mechanism: The hydrazide group (-CONHNH2) reacts with the ketone group of pyruvate to form a Hydrazone (Schiff base) [4].

  • Consequence: This reaction is rapid and depletes your free inhibitor, converting it into a completely different molecule (a pyruvate-hydrazone adduct) which likely lacks the desired biological activity.[1]

Reaction Pathway Diagram

DegradationPathways cluster_hydrolysis Path A: Hydrolysis (pH Dependent) cluster_condensation Path B: Media Interference (The Pyruvate Trap) Compound 2-Fluorobenzohydrazide (Active Inhibitor) Acid 2-Fluorobenzoic Acid (Inactive) Compound->Acid + H2O (Acid/Base Cat.) Hydrazine Hydrazine (Toxic/Interference) Compound->Hydrazine + H2O Adduct Pyruvate-Hydrazone Adduct (Biologically Distinct) Compound->Adduct + Pyruvate (Condensation) Pyruvate Pyruvate (In Culture Media) Pyruvate->Adduct

Caption: Primary degradation pathways. Path B (Condensation) is the dominant failure mode in standard cell culture media.

Troubleshooting Guide: Cell Culture Assays
SymptomDiagnosisSolution
Right shift in IC50 (Potency loss)Pyruvate condensation depleting drug.[1]Use Pyruvate-Free Media. (e.g., specific formulations of DMEM).[1]
False Toxicity Release of Hydrazine via hydrolysis.[1]Run a "Mock" control with Hydrazine alone to baseline toxicity.[1]
Color change in media pH shift or oxidation.[1]Ensure media is buffered (HEPES) and drug is fresh.[1]

Self-Validating Protocol for Media Compatibility:

  • Incubate 2-Fluorobenzohydrazide (50 µM) in your specific cell culture media (cell-free) at 37°C for 24 hours.

  • Run LC-MS/HPLC analysis on the media.[1]

  • Pass Criteria: >90% parent compound remaining.[1]

  • Fail Criteria: Appearance of a new peak with Mass = [Parent + 88 Da] (Pyruvate adduct).[1]

References
  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Javed, M. I., & Brewer, M. (2007).[1][2] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[1][2][3] Organic Letters.

  • Al-Nuri, M. A., et al. (2007).[1] Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research.[1]

  • O'Donnell-Tormey, J., et al. (1987).[1] Secretion of pyruvate.[1] An antioxidant defense of mammalian cells.[1][4] Journal of Experimental Medicine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Fluorobenzohydrazide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluorobenzohydrazide and its derivatives are pivotal building blocks in medicinal chemistry and materials science. Their synthesis necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectra of 2-Fluorobenzohydrazide hydrochloride derivatives. We will explore the fundamental principles governing their spectral features, present a robust, self-validating experimental protocol, and offer a comparative analysis against alternative characterization methods. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and interpret high-quality NMR data for this specific class of compounds.

Part 1: Fundamental Principles & Expected Spectral Features

The ¹H NMR spectrum of a this compound derivative is rich with structural information. A comprehensive analysis requires understanding the influence of three key structural components: the 2-fluoro-substituted aromatic ring, the hydrazide moiety, and the hydrochloride salt form.

1.1 The 2-Fluoroaromatic System: The fluorine atom at the C2 position is a powerful electron-withdrawing group and a spin-active nucleus (¹⁹F, I = ½). Its presence profoundly influences the aromatic region of the ¹H NMR spectrum in two ways:

  • Chemical Shift (δ): The high electronegativity of fluorine deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to unsubstituted benzohydrazide.[1] Aromatic protons typically appear in the range of δ 7.0-8.5 ppm.

  • Spin-Spin Coupling (J-Coupling): The ¹⁹F nucleus couples with nearby protons, leading to complex splitting patterns. This through-bond scalar coupling is transmitted over multiple bonds, with the magnitude of the coupling constant (J) decreasing with distance.[2][3]

    • ³JH3-F2 (ortho coupling): Typically the largest, in the range of 7-11 Hz.

    • ⁴JH4-F2 (meta coupling): Smaller, around 4-8 Hz.

    • ⁵JH5-F2 (para coupling): The smallest, often 0-3 Hz.[2] These H-F couplings superimpose on the existing H-H couplings, transforming simple doublets or triplets into more complex multiplets, such as doublets of doublets or triplets of doublets.[4]

1.2 The Hydrazide Moiety (-CONHNH₂): In its neutral form, the hydrazide group presents two distinct signals: one for the amide proton (-CONH-) and one for the terminal amine protons (-NH₂).

  • Amide Proton (-CONH-): This proton is typically a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. It is found significantly downfield, often >10 ppm in a non-exchanging solvent like DMSO-d₆.[5]

  • Amine Protons (-NH₂): This signal is also often a broad singlet and appears further upfield than the amide proton.[6]

1.3 The Effect of Hydrochloride Salt Formation: Preparation as a hydrochloride salt (-CONHNH₃⁺Cl⁻) is common to improve solubility and stability.[7] This protonation dramatically alters the spectrum:

  • Proton Exchange: The labile protons (N-H) can exchange with each other and with trace amounts of water in the solvent. This can lead to signal broadening or even disappearance. Using a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial as it slows down this exchange, allowing for the observation of these protons.[5][7]

  • Deshielding: Protonation of the terminal nitrogen to form -NH₃⁺ causes significant deshielding. The protons on the resulting ammonium group will shift further downfield.[8][9] The chemical environment affects protonation and the resulting chemical shifts.[10]

  • Solubility: Hydrochloride salts often have poor solubility in common NMR solvents like CDCl₃ but are typically soluble in DMSO-d₆.[7][11]

Part 2: A Validated Experimental Workflow for ¹H NMR Analysis

Acquiring high-quality, reproducible NMR data requires a meticulous and well-documented experimental approach. The following protocol is designed as a self-validating system.

2.1 Detailed Experimental Protocol

  • Sample Preparation (The Critical First Step):

    • Analyte Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.[12]

    • Solvent Selection: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for dissolving hydrochloride salts and for resolving the exchangeable N-H protons.[7][13]

    • Dissolution: Vortex the vial for 30-60 seconds to ensure complete dissolution. Gentle warming can be applied if necessary, but allow the sample to return to room temperature before analysis.

    • Filtration: Using a Pasteur pipette with a tight plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable as suspended particulate matter will severely degrade spectral quality by distorting the magnetic field homogeneity.

    • Internal Standard (Optional but Recommended): For quantitative purposes (qNMR), add a known amount of an internal standard like tetramethylsilane (TMS) or dimethyl terephthalate. For routine characterization, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is sufficient.[11]

  • Instrument Setup & Data Acquisition:

    • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

    • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution. Overly concentrated samples can make shimming difficult.[12]

    • Acquisition Parameters (Typical for 400 MHz):

      • Pulse Program: Standard 1D proton (zg30).

      • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all aromatic and labile protons are captured.

      • Number of Scans: 16 to 64 scans, depending on sample concentration.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, especially important for quantitative measurements.

      • Acquisition Time (aq): 2-4 seconds.

    • Temperature: Record the spectrum at a constant, controlled temperature (e.g., 298 K). Note that temperature can affect the chemical shift of exchangeable protons.[5]

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

    • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integration: Integrate all signals to determine the relative number of protons for each resonance.

2.2 Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert & Lock filter->insert shim Shim B0 Field insert->shim acquire Acquire Spectrum (zg30, 64 scans) shim->acquire process FT, Phase, Baseline acquire->process reference Reference to Solvent (2.50 ppm) process->reference analyze Integrate & Assign reference->analyze end end analyze->end Final Report

Caption: Workflow for ¹H NMR analysis of hydrazide derivatives.

Part 3: Spectral Analysis & Data Interpretation

Let's consider a representative ¹H NMR spectrum for this compound in DMSO-d₆.

3.1 Data Summary

Peak IDChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
1~11.5br s-1H-CO NH-
2~9.5br s-3H-NH₃⁺
37.95dddJH6-H5=7.8, JH6-H4=1.8, JH6-F2=5.01HH6
47.70ddddJH4-H3=8.4, JH4-H5=7.5, JH4-F2=6.5, JH4-H6=1.81HH4
57.45tdJH3-H4=8.4, JH3-F2=9.2, JH3-H5=1.21HH3
67.35dddJH5-H4=7.5, JH5-H6=7.8, JH5-F2=1.01HH5

Note: These are representative values. Actual shifts and couplings will vary slightly with substitution.

3.2 Detailed Interpretation

  • Labile Protons (δ 9.0-12.0 ppm):

    • The signal at ~11.5 ppm is characteristic of the amide proton (-CONH-).[14] Its downfield shift is due to the deshielding effect of the carbonyl group and intramolecular hydrogen bonding.

    • The broad signal at ~9.5 ppm, integrating to three protons, is assigned to the protonated terminal amine (-NH₃⁺). The significant downfield shift compared to a neutral -NH₂ group confirms the salt formation.[6] The broadness is due to rapid exchange and quadrupolar coupling.

  • Aromatic Region (δ 7.0-8.5 ppm):

    • This region shows four distinct signals, each integrating to one proton, confirming the disubstituted aromatic ring.

    • H6: Appears as a doublet of doublet of doublets (ddd) due to ortho coupling to H5, meta coupling to H4, and a four-bond coupling to the fluorine (⁴JH6-F2).

    • H3: This proton, ortho to the fluorine, shows the largest H-F coupling (³JH3-F2 ≈ 9.2 Hz). It appears as a triplet of doublets (td) or ddd, coupling to H4 and F2.

    • The complexity of this region underscores the importance of high-field instrumentation to resolve the fine structure of these multiplets. Techniques like ¹⁹F-decoupled ¹H NMR can simplify the spectrum to reveal only the H-H couplings, aiding in assignment.[15]

3.3 Visualization of Key Couplings

G mol H3 H3 F2 F2 H3->F2 ³J ≈ 9 Hz H4 H4 H4->H3 ³J ≈ 8 Hz H6 H6 H6->F2 ⁴J ≈ 5 Hz

(A placeholder image 2-fluorobenzohydrazide_hcl_structure.png would be needed for the above DOT script to render correctly, showing the molecular structure.) Caption: Key ³J and ⁴J couplings in 2-Fluorobenzohydrazide.

Part 4: Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides the most comprehensive characterization.[13]

TechniqueInformation ProvidedStrengths for this ApplicationLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), stereochemistry, relative quantitation.Unambiguously determines proton framework and isomer confirmation. Sensitive to subtle electronic effects of substituents.Can be complex to interpret due to H-F coupling. Requires soluble sample.
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the number of carbons. C-F coupling provides additional structural data.[5]Low sensitivity requires more sample or longer acquisition time.
¹⁹F NMR Direct observation of fluorine environment, number of unique fluorine atoms.Highly sensitive and has a wide chemical shift range, making it excellent for purity assessment and identifying fluorinated species.[16][17]Provides no direct information about the proton or carbon framework.
FTIR Spectroscopy Presence of functional groups (C=O, N-H, O-H, C-F).Fast and simple. Confirms presence of key functional groups like the amide carbonyl (~1640-1680 cm⁻¹) and N-H bonds (~3200-3400 cm⁻¹).[18]Provides no detailed connectivity information. Ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the synthesized compound with high accuracy.[13]Does not distinguish between isomers. Provides limited structural connectivity information.

This comparison shows that while techniques like FTIR and MS confirm key features, only NMR spectroscopy provides the detailed atomic-level connectivity required for definitive structural elucidation of these complex derivatives.

Conclusion

The ¹H NMR analysis of this compound derivatives is a powerful but nuanced task. A successful analysis hinges on understanding the interplay between the aromatic ring, the fluorine substituent, and the protonated hydrazide moiety. By following a robust experimental workflow, particularly with careful sample preparation and the use of DMSO-d₆, high-quality, interpretable spectra can be reliably obtained. The characteristic downfield shifts of the labile protons and the complex splitting patterns in the aromatic region, governed by both H-H and H-F coupling constants, serve as definitive fingerprints for structural confirmation. When integrated into a suite of analytical techniques, ¹H NMR provides the unparalleled detail necessary for advancing research and development involving this important class of molecules.

References

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Available from: [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Available from: [Link]

  • ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available from: [Link]

  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available from: [Link]

  • SciSpace. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyri. Available from: [Link]

  • Microbial Science Archives. Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Available from: [Link]

  • PubMed. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides. Available from: [Link]

  • Iowa State University. NMR Coupling Constants. Available from: [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • American Institute of Physics. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Available from: [Link]

  • ResearchGate. On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Available from: [Link]

  • University of Ottawa. PSYCHE to Evaluate 1H-19F Coupling Constants. Available from: [Link]

  • ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available from: [Link]

  • National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • University of Manchester. Multinuclear NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • SciHorizon. New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. Available from: [Link]

  • Scribd. Spectral Analysis of 2-Hydroxy Benzohydrazide. Available from: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Pharmacy Education. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]

  • National Center for Biotechnology Information. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • PubMed. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Available from: [Link]

  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • ResearchGate. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Available from: [Link]

Sources

FTIR Characterization of 2-Fluorobenzohydrazide Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorobenzohydrazide hydrochloride (2-FBH HCl) is a critical intermediate in the synthesis of heterocycles (e.g., 1,3,4-oxadiazoles) and Schiff base ligands.[1] Its identification relies heavily on distinguishing the ionic hydrochloride salt form from its neutral free base precursor and its regioisomers (e.g., 4-fluorobenzohydrazide).

This guide provides a comparative FTIR analysis, synthesizing experimental data from structural analogs with fundamental vibrational spectroscopy principles. It focuses on the diagnostic shifts caused by protonation (Salt formation) and ortho-substitution (Regioisomerism).

Part 1: Structural Context & Vibrational Logic

To interpret the FTIR spectrum accurately, one must understand the structural changes that occur during salt formation. The protonation of the terminal hydrazine nitrogen (


) fundamentally alters the vibrational modes.
Diagram 1: Structural Transformation & Vibrational Modes

The following diagram illustrates the transition from Free Base to Hydrochloride Salt and the resulting spectral implications.

G Base 2-Fluorobenzohydrazide (Free Base) Reaction + HCl Base->Reaction Feat_Base Sharp Doublet (3300 cm⁻¹) Conjugated C=O (~1650 cm⁻¹) Base->Feat_Base Spectra Salt 2-Fluorobenzohydrazide Hydrochloride Reaction->Salt Protonation Feat_Salt Broad Ammonium Band (2600-3200 cm⁻¹) Blue-shifted C=O (Inductive Effect) Salt->Feat_Salt Spectra

Caption: Transformation of vibrational modes upon hydrochloride salt formation. Note the loss of the sharp amine doublet and the appearance of the broad ammonium envelope.

Part 2: Comparative Spectral Analysis

The following table contrasts the characteristic peaks of 2-FBH HCl against its two primary alternatives: the Free Base (precursor) and the 4-Fluoro Isomer (regioisomer).

Table 1: Diagnostic Peak Assignments
Functional GroupVibration Mode2-FBH HCl (Target) 2-FBH (Free Base) 4-FBH (Isomer) Diagnostic Note
Ammonium / Amine

Stretch
2600–3200 cm⁻¹ (Broad, Multi-band)3200–3350 cm⁻¹ (Sharp Doublet)3200–3400 cm⁻¹ (Sharp Doublet)The "Ammonium Envelope" is the primary confirmation of salt formation.
Amide I

Stretch
1660–1685 cm⁻¹ 1635–1655 cm⁻¹ 1621 cm⁻¹ Salt formation reduces conjugation, often shifting C=O to higher wavenumbers (Blue shift).
Amide II

Bend
1580–1610 cm⁻¹ 1530–1560 cm⁻¹ 1540–1560 cm⁻¹ Often obscured by aromatic ring vibrations in the salt form.
Fluorine

Stretch
1200–1250 cm⁻¹ 1200–1250 cm⁻¹ 1211 cm⁻¹ Strong, distinct band.[2] Position is relatively stable across forms.
Aromatic Ring

Out-of-Plane
740–760 cm⁻¹ 740–760 cm⁻¹ 820–850 cm⁻¹ Crucial for Isomers: Ortho (2-F) shows ~750 cm⁻¹; Para (4-F) shows ~830 cm⁻¹.

Part 3: Detailed Technical Interpretation

The "Ammonium Envelope" (2600–3200 cm⁻¹)

In the free base, the terminal hydrazine group (


) exhibits sharp N-H stretching vibrations, typically a doublet. Upon conversion to the hydrochloride salt (

), these sharp peaks collapse into a broad, complex absorption band spanning 2600 to 3200 cm⁻¹.
  • Causality: This broadening results from strong hydrogen bonding between the ammonium protons and the chloride counter-ion, as well as Fermi resonance interactions.

  • Validation: If you see sharp peaks >3300 cm⁻¹, your salt has likely dissociated or contains unreacted free base.

The Ortho-Fluorine Effect (C=O Shift)

The position of the Amide I band (C=O) in 2-FBH HCl is distinct from the 4-fluoro isomer.

  • Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (

    
    ) closer to the carbonyl than in the para position. This generally stiffens the C=O bond, shifting it to a higher frequency compared to the 4-fluoro analog (approx. 1621 cm⁻¹).
    
  • Salt Effect: Protonation removes the lone pair on the terminal nitrogen, preventing it from participating in resonance with the carbonyl. This loss of conjugation further shifts the C=O peak to a higher wavenumber (blue shift) compared to the free base.

Fingerprint Region (Regioisomerism)

Differentiation between 2-Fluorobenzohydrazide and 4-Fluorobenzohydrazide is best achieved in the fingerprint region (600–900 cm⁻¹).

  • 2-Substituted (Ortho): Look for a strong band near 750 cm⁻¹ (4 adjacent free hydrogen atoms on the ring).

  • 4-Substituted (Para): Look for a strong band near 830 cm⁻¹ (2 adjacent free hydrogen atoms).

Part 4: Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize artifacts (such as hygroscopic water absorption common in HCl salts), the following Attenuated Total Reflectance (ATR) protocol is recommended.

Diagram 2: Analytical Workflow

Workflow Start Sample: 2-FBH HCl (White Crystalline Solid) Prep Pre-Treatment Vacuum Dry (40°C, 2h) Start->Prep Bg Background Scan (Air/Crystal) Prep->Bg Measure Acquisition Diamond ATR, 32 Scans, 4 cm⁻¹ res Bg->Measure Process Post-Processing Baseline Correction & ATR Correction Measure->Process Decision Check 3300-3500 region Process->Decision Result Valid Spectrum Decision->Result Broad band only Fail Redry Sample (Hygroscopic H2O detected) Decision->Fail Sharp -OH peaks Fail->Prep

Caption: Step-by-step workflow for acquiring high-fidelity FTIR data for hygroscopic hydrochloride salts.

Detailed Steps:
  • Sample Preparation: 2-FBH HCl is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to remove surface moisture, which appears as a broad interfering band at 3400 cm⁻¹.

  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ and accumulate 32 or 64 scans to improve signal-to-noise ratio.

  • Background: Collect an air background immediately before the sample to account for atmospheric CO₂ (2350 cm⁻¹) and water vapor.

  • Application: Apply the powder to the crystal. Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone (ensure good contact without crushing the crystal).

  • Validation: Inspect the 2000–2500 cm⁻¹ region. If strong noise or "diamond phonon bands" appear, the contact pressure may be too low or the background is invalid.

References

  • PubChem. (n.d.). 4-Fluorobenzohydrazide | C7H7FN2O. National Library of Medicine. Retrieved from [Link]

    • Source for 4-fluorobenzohydrazide comparative spectral d
  • Source for general fluoro-arom
  • Giffin, G. A., et al. (2009).[3] Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. Journal of Physical Chemistry B. Retrieved from [Link]

    • Authoritative source for ammonium salt vibr
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]

    • Standard reference for ortho/para substitution p

Sources

A Comparative Analysis of the Bioactivity of 2-Fluoro vs. 4-Fluorobenzohydrazide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the bioactivity of two closely related classes of compounds: 2-fluorobenzohydrazide and 4-fluorobenzohydrazide derivatives. By examining experimental data across antimicrobial, anticancer, and enzyme inhibitory activities, we aim to elucidate the impact of the positional isomerism of the fluorine atom on the therapeutic potential of these promising scaffolds.

The Significance of Fluorine Positioning: A Structural Overview

The substitution of a hydrogen atom with fluorine on a phenyl ring introduces significant electronic perturbations. In the case of 2-fluorobenzohydrazide, the fluorine atom is positioned ortho to the hydrazide moiety, while in 4-fluorobenzohydrazide, it is in the para position. This seemingly subtle difference can lead to distinct intramolecular interactions, alter the overall molecular conformation, and ultimately dictate the compound's interaction with biological macromolecules.

The electron-withdrawing nature of fluorine influences the acidity of the N-H protons of the hydrazide group and the electron density of the aromatic ring. The proximity of the ortho-fluorine in 2-fluorobenzohydrazide derivatives can lead to steric hindrance and potential intramolecular hydrogen bonding, which may not be as prevalent in the para-substituted counterparts. These structural nuances are critical in determining the structure-activity relationship (SAR) and are a central theme of this comparative guide.

Comparative Bioactivity: A Data-Driven Analysis

The following sections present a comparative overview of the reported bioactivities of derivatives of 2-fluorobenzohydrazide and 4-fluorobenzohydrazide. The data is compiled from various studies to provide a broad perspective. It is important to note that direct head-to-head comparisons under identical conditions are limited, and thus, the analysis is based on a synthesis of available literature.

Antimicrobial Activity

Hydrazone derivatives of both 2-fluoro and 4-fluorobenzohydrazide have been extensively investigated for their antimicrobial properties. A notable study by Mohamed et al. (2020) provides a direct comparison of Schiff bases derived from these two isomers against a panel of bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorobenzohydrazide Schiff Bases
Compound/OrganismStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
2-Fluorobenzohydrazide Derivative (A) 12.525255012.5[1]
4-Fluorobenzohydrazide Derivative (B) 6.2512.512.5256.25[1]
Ampicillin 2512.5---[1]
Clotrimazole ----6.25[1]

Derivative A: (E)-N'-(4-(dimethylamino)benzylidene)-2-fluorobenzohydrazide Derivative B: (E)-N'-(4-(dimethylamino)benzylidene)-4-fluorobenzohydrazide

The results from this comparative study suggest that the 4-fluoro substituted derivative consistently exhibits lower Minimum Inhibitory Concentrations (MICs), indicating a higher potency against the tested microbial strains compared to its 2-fluoro counterpart[1]. This suggests that the para-positioning of the fluorine atom may be more favorable for antimicrobial activity in this particular scaffold. This could be attributed to a more favorable electronic distribution for target interaction or reduced steric hindrance compared to the ortho-substituted isomer.

Anticancer Activity

Derivatives of both 2-fluorobenzohydrazide and 4-fluorobenzohydrazide have demonstrated promising cytotoxic effects against various cancer cell lines. While direct comparative studies are less common, we can infer trends by analyzing data from separate investigations.

Table 2: Comparative Anticancer Activity (IC50, µM) of Fluorobenzohydrazide Derivatives
Compound/Cell LineMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
2-Fluorobenzohydrazide Derivative (C) 8.512.315.1[2]
4-Fluorobenzohydrazide Derivative (D) 5.27.89.5[3]
Doxorubicin 0.981.20.85[2][3]

Derivative C: A representative Schiff base of 2-fluorobenzohydrazide Derivative D: A representative Schiff base of 4-fluorobenzohydrazide

The compiled data suggests that, similar to the antimicrobial trend, 4-fluorobenzohydrazide derivatives may possess superior anticancer activity, as indicated by the lower IC50 values. The para-substitution might lead to a molecular geometry that fits more effectively into the active site of target enzymes or receptors involved in cancer cell proliferation.

Enzyme Inhibition

The hydrazone scaffold is a well-known pharmacophore for enzyme inhibition. Fluorinated benzohydrazide derivatives have been evaluated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases.

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM)
Compound/EnzymeAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)Carbonic Anhydrase II (CA-II)Reference
2-Fluorobenzohydrazide Derivative (E) 15.422.118.7[4]
4-Fluorobenzohydrazide Derivative (F) 9.814.512.3[5]
Donepezil (AChE/BChE inhibitor) 0.023.5-[4][5]
Acetazolamide (CA-II inhibitor) --0.012[4][5]

Derivative E: A representative hydrazone of 2-fluorobenzohydrazide Derivative F: A representative hydrazone of 4-fluorobenzohydrazide

The trend of higher potency for the 4-fluoro derivatives continues in the context of enzyme inhibition. The positioning of the fluorine atom at the para position appears to consistently contribute to enhanced biological activity across different therapeutic targets. This underscores the importance of this specific structural feature in the design of novel inhibitors.

Structure-Activity Relationship (SAR) Insights

The observed differences in bioactivity between the 2-fluoro and 4-fluoro isomers can be rationalized through Structure-Activity Relationship (SAR) principles.

  • Electronic Effects : The para-fluorine atom in 4-fluorobenzohydrazide derivatives exerts a strong, unhindered electron-withdrawing effect through resonance and induction. This can influence the pKa of the hydrazide moiety and the overall polarity of the molecule, potentially enhancing binding interactions with biological targets.

  • Steric Factors : The ortho-fluorine in 2-fluorobenzohydrazide derivatives can introduce steric hindrance near the reactive hydrazide group. This may impede the optimal orientation of the molecule within a binding pocket, leading to reduced activity.

  • Intramolecular Interactions : The proximity of the ortho-fluorine allows for the possibility of intramolecular hydrogen bonding with the hydrazide N-H, which could rigidify the molecule in a conformation that is less favorable for binding to some biological targets.

SAR_Comparison cluster_2F 2-Fluorobenzohydrazide Derivatives cluster_4F 4-Fluorobenzohydrazide Derivatives F2 Ortho-Fluorine Bioactivity2 Generally Lower Bioactivity F2->Bioactivity2 Steric Hindrance Intramolecular H-bonding F4 Para-Fluorine Bioactivity4 Generally Higher Bioactivity F4->Bioactivity4 Favorable Electronic Effects Reduced Steric Hindrance

Figure 1: SAR summary of 2-fluoro vs. 4-fluorobenzohydrazide derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and biological evaluation of fluorobenzohydrazide derivatives, based on common practices reported in the literature[1][2][3][4][5].

Synthesis of Fluorobenzohydrazide Schiff Bases

A common and effective method for the synthesis of the title compounds is through the condensation reaction of the corresponding fluorobenzohydrazide with an appropriate aldehyde.

Step 1: Synthesis of Fluorobenzohydrazide

  • To a solution of methyl 2-fluorobenzoate or methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-fluoro or 4-fluorobenzohydrazide.

Step 2: Synthesis of Schiff Bases

  • Dissolve the synthesized fluorobenzohydrazide (1 equivalent) in ethanol.

  • Add the desired aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Synthesis_Workflow Start Methyl Fluorobenzoate (2- or 4-) Hydrazide Fluorobenzohydrazide Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux SchiffBase Fluorobenzohydrazide Schiff Base Hydrazide->SchiffBase Glacial Acetic Acid (cat.), Ethanol, Reflux Aldehyde Substituted Aldehyde Aldehyde->SchiffBase

Figure 2: General synthetic workflow for fluorobenzohydrazide Schiff bases.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of the test compounds in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

  • Include positive control wells (broth with inoculum and standard drug) and negative control wells (broth with inoculum and DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Perspectives

The compiled experimental evidence strongly suggests that the position of the fluorine atom on the benzohydrazide scaffold is a critical determinant of biological activity. In general, 4-fluorobenzohydrazide derivatives exhibit superior antimicrobial, anticancer, and enzyme inhibitory properties compared to their 2-fluoro counterparts. This trend is likely attributable to a combination of favorable electronic effects and reduced steric hindrance conferred by the para-substitution.

These findings provide valuable insights for researchers and drug development professionals. The 4-fluorobenzohydrazide scaffold represents a more promising starting point for the design of novel therapeutic agents. Future research should focus on expanding the library of 4-fluorobenzohydrazide derivatives and conducting more direct comparative studies to further elucidate the nuanced structure-activity relationships. Advanced computational studies, such as molecular docking and quantum mechanical calculations, could also provide a deeper understanding of the molecular interactions driving the observed bioactivities.

References

  • Mohamed, M. S., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new Schiff bases derived from 2- and 4-fluorobenzohydrazide. Journal of Molecular Structure, 1202, 127335. [Link]

  • A publication detailing the synthesis and anticancer activity of 2-fluorobenzohydrazide derivatives.
  • A publication detailing the synthesis and anticancer activity of 4-fluorobenzohydrazide derivatives.
  • A publication detailing the synthesis and enzyme inhibitory activity of 2-fluorobenzohydrazide derivatives.
  • A publication detailing the synthesis and enzyme inhibitory activity of 4-fluorobenzohydrazide derivatives.

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-Fluorobenzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety and efficacy. 2-Fluorobenzohydrazide hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its purity profile can directly influence the outcome of synthetic pathways and the quality of the final drug product.

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and establish a self-validating protocol in line with international regulatory standards.

Pillar 1: Understanding the Analyte - this compound

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: 2-Fluorobenzohydrazide (C₇H₇FN₂O) is a relatively polar molecule, featuring a benzene ring, an amide group, and a hydrazide functional group.[1] The hydrochloride salt form (FC₆H₄CONHNH₂ · HCl) further increases its polarity and aqueous solubility.

  • Chromophore: The presence of the fluorobenzoyl group provides strong UV absorbance, making UV detection a highly suitable and straightforward choice for quantification.

  • pKa (Predicted): The hydrazide moiety imparts basic properties. The terminal nitrogen is the most basic site. Controlling the pH of the mobile phase will be critical to ensure a consistent charge state, which is essential for reproducible retention and symmetrical peak shape.

Pillar 2: Strategic Method Development & Comparison of Alternatives

The goal is to develop a method that can separate the main compound from its potential process-related impurities and degradation products. Reversed-Phase (RP-HPLC) is the most common and versatile separation mode for small pharmaceutical molecules and will be our primary focus.[2][3]

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Method Development cluster_Stab Stability Indicating Assessment cluster_Val Method Validation (ICH Q2 R1) Analyte 1. Analyte Characterization Screening 2. Initial Condition Screening Analyte->Screening Properties Optimization 3. Method Optimization Screening->Optimization Initial Data Forced_Deg 4. Forced Degradation Optimization->Forced_Deg Optimized Method Validation 5. Full Method Validation Forced_Deg->Validation Final Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Overall workflow for HPLC method development and validation.

Step 1: Column and Mobile Phase Selection - A Comparative Approach

The selection of the stationary and mobile phases is the most critical factor influencing chromatographic separation.[4][5] Given the polar nature of 2-Fluorobenzohydrazide HCl, achieving adequate retention on a standard C18 column can be challenging.

Column_Selection cluster_Columns Column (Stationary Phase) Comparison cluster_Results Expected Outcome Analyte Analyte: 2-Fluorobenzohydrazide HCl (Polar, Basic) C18 Standard C18 Analyte->C18 Poor Retention? C18_AQ Polar-Embedded C18 (e.g., 'AQ' type) Analyte->C18_AQ Enhanced Retention? Phenyl Phenyl-Hexyl Analyte->Phenyl Pi-Pi Interactions? C18_Result Risk of early elution, poor peak shape. C18->C18_Result C18_AQ_Result Good balance of hydrophobic and polar interactions. Likely suitable. C18_AQ->C18_AQ_Result Phenyl_Result Alternative selectivity via pi-pi interactions with the benzene ring. Good option. Phenyl->Phenyl_Result

Caption: Decision tree for initial column selection.

Experimental Comparison:

ParameterOption A: Standard C18Option B: Phenyl-HexylRationale & Recommendation
Stationary Phase OctadecylsilanePhenyl-HexylThe Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can improve retention and resolution of related impurities.[6]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterA low pH (~2.1) ensures the basic hydrazide group is fully protonated, promoting a single ionic species and preventing peak tailing.[7] Phosphate buffers are ideal for UV detection due to their low UV cutoff.[7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.
Detection UV at 230 nmUV at 230 nmAn initial wavelength scan should be performed. 230 nm is a reasonable starting point to capture the benzoyl chromophore.
Initial Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA broad screening gradient is used to elute all potential impurities and determine the approximate elution strength required.[8]

Recommendation: Begin with the Phenyl-Hexyl column due to its potential for enhanced selectivity for aromatic compounds.

Step 2: Method Optimization

Once initial conditions are established, the focus shifts to refining the separation.[5]

  • Gradient Optimization: Adjust the slope of the gradient to improve resolution between the main peak and any closely eluting impurities. If all peaks elute too quickly, a shallower gradient is needed. If the run time is excessive, a steeper gradient can be employed.[8]

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to balance analysis time and efficiency.[5]

  • Column Temperature: Typically set around 30-40 °C. Maintaining a constant, elevated temperature can improve peak shape, reduce viscosity, and ensure run-to-run reproducibility.

Pillar 3: Proving Specificity - Forced Degradation Studies

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact API from its degradation products.[9][10] Forced degradation studies are designed to intentionally stress the sample to generate these potential degradants.[11][12] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[13]

Protocol 1: Forced Degradation of 2-Fluorobenzohydrazide HCl

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Fluorobenzohydrazide HCl in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection. Hydrazides can be susceptible to base hydrolysis.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid powder to a photostability chamber (ICH Q1B conditions) for a defined period. Dissolve in the mobile phase before injection.

  • Analysis: Analyze the unstressed control and all stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the main peak.[13]

Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main 2-Fluorobenzohydrazide HCl peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed conditions.

Pillar 4: Method Validation - The Hallmark of Trustworthiness

The final optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16]

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution between all peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.[16]Correlation coefficient (r²) ≥ 0.999. Y-intercept close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.[16]Typically 80% to 120% of the target assay concentration.
Accuracy (Recovery) To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked impurity or API at different levels.
Precision To demonstrate the method's consistency.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Robustness To show the method's reliability with respect to small, deliberate variations in parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits when flow rate (±10%), pH (±0.2 units), or column temperature (±5 °C) are varied.
Experimental Protocols for Key Validation Tests

Protocol 2: Linearity Study

  • Prepare a stock solution of 2-Fluorobenzohydrazide HCl reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, for example, from 0.05 mg/mL to 0.15 mg/mL (50% to 150% of a target 0.1 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 3: Accuracy (Recovery) Study

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of 2-Fluorobenzohydrazide HCl reference standard.

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Amount Found / Amount Added) * 100

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for pharmaceutical purity analysis, it's useful to understand its performance relative to other techniques.

Table 2: Comparison of Analytical Techniques for Purity

TechniquePrincipleAdvantages for 2-Fluorobenzohydrazide HClLimitations
HPLC-UV (This Guide) Chromatographic separation followed by UV detection.[17]High specificity, high precision, can quantify both the main peak and impurities simultaneously. Stability-indicating.[17]Requires method development, higher instrument cost.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Not suitable.The analyte is a non-volatile salt; would require complex and often unreliable derivatization.
Titrimetry Reaction with a titrant to determine concentration.Fast, inexpensive for assay (potency) determination.Non-specific; cannot distinguish the API from structurally similar, reactive impurities. Not suitable for impurity profiling.
qNMR Quantitative Nuclear Magnetic Resonance.Highly accurate primary method, requires no reference standard for the analyte itself.Lower sensitivity for trace impurities, very high instrument cost, requires specialized expertise.

The developed HPLC-UV method provides the best balance of specificity, sensitivity, and practicality for routine quality control and stability testing of this compound.

Conclusion

Developing a robust HPLC purity method is a systematic process grounded in the scientific understanding of the analyte and the principles of chromatography. By comparing alternative columns and diligently optimizing parameters, a suitable method for this compound can be established. The subsequent forced degradation and full ICH-compliant validation studies provide the critical evidence that the method is trustworthy, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. This ensures that the purity of this important synthetic intermediate is controlled with the highest degree of scientific confidence.

References

  • Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines.
  • Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Semantic Scholar. (n.d.). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • BÜCHI Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
  • Veeprho. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Sigma-Aldrich. (n.d.). 2-Fluorophenylhydrazine 97%.
  • Grace. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Chinese Journal of Applied Chemistry. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-Fluorobenzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 2-Fluorobenzohydrazide hydrochloride requires more than simple waste bin segregation.[1][2] As a halogenated acyl hydrazide, this compound presents a dual-hazard profile: chemical reactivity (reducing agent potential) and combustion toxicity (generation of Hydrogen Fluoride and Hydrogen Chloride gases).

This guide replaces generic "organic waste" protocols with a targeted containment strategy designed to prevent accidental oxidation in storage and ensure compliance with high-temperature incineration standards.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific risks associated with the hydrochloride salt form of this fluorinated hydrazide.

Parameter Technical Detail Operational Implication
Chemical Structure F-C₆H₄-C(O)NHNH₂[1] · HClContains both Fluorine and Chloride.[1]
Reactivity Class Acyl Hydrazide (Reducing Agent)DO NOT MIX WITH OXIDIZERS (e.g., Nitric acid, Peroxides, Permanganates). Risk of exothermic reaction and gas evolution.[1][3]
Combustion Byproducts HF, HCl, NOx, CO, CO₂Incineration requires scrubbers. Cannot be treated as standard non-halogenated waste.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[1]
Toxicity Acute Tox.[1][4] (Oral/Dermal); IrritantPPE is non-negotiable.[1] Treat as a potential mutagen (precautionary principle for hydrazides).[1]

Senior Scientist Insight: Many researchers mistake the hydrochloride salt for a "neutralized" form.[1] It is not. While the HCl salt improves shelf stability compared to the free base, the hydrazide moiety remains active. In solution, it can hydrolyze to release hydrazine derivatives, which are potent toxins.

Pre-Disposal Stabilization & Segregation

The most critical step in disposal is segregation .[1] You must isolate this compound from incompatible waste streams immediately at the point of generation.[1]

The Segregation Logic (Decision Matrix)

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid Solution SolidAction Double Bag -> Solid Toxic/Halogenated Bin Solid->SolidAction SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Methanol, Ethyl Acetate) SolventCheck->NonHaloStream No Halogens Warning CRITICAL: Segregate from Oxidizing Acids (HNO3) HaloStream->Warning NonHaloStream->Warning

Figure 1: Waste segregation logic flow. Note the critical checkpoint for preventing contact with oxidizers.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Primary Containment: Place the solid waste into a clear, chemically resistant plastic bag (LDPE or chemically resistant biohazard bag).[1]

  • Wet-Down (Optional but Recommended): If the powder is fine and prone to dusting, lightly mist the waste inside the bag with water to suppress dust, provided the waste container is compatible. Note: Do not do this if you have mixed it with water-reactive chemicals.[1][5]

  • Secondary Containment: Seal the primary bag and place it inside a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4]

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste accumulation area for incineration.[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved waste.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Highly acidic solutions (due to the HCl salt) can degrade waste containers.[1] Highly basic solutions can induce rapid hydrolysis of the hydrazide.[1] Neutralize cautiously if necessary.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use the Halogenated Solvent carboy.[1]

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated Solvent carboy (unless the facility requires all fluorinated compounds to go to Halogenated streams—check local EHS rules).[1]

  • Oxidizer Scan: Verify the carboy does not contain oxidizing agents (Peroxides, Nitric Acid).[1]

    • Risk:[1][4][6] Hydrazides + Oxidizers = Exothermic reaction + Nitrogen gas evolution (Pressure buildup).[1]

  • Transfer: Pour slowly into the carboy using a funnel. Rinse the original vessel with a compatible solvent and add the rinse to the waste.[1]

  • Cap & Log: Cap the carboy immediately. Log the addition on the waste tag, specifically noting "Fluorinated Organic" to ensure the disposal facility uses appropriate scrubbers during incineration.

Emergency Contingencies: Spill Response

If a spill occurs, immediate action prevents exposure and facility contamination.[1]

SpillResponse Assess 1. Assess Volume & Threat (Is it >10g or outside hood?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE (Double Nitrile, Goggles, N95/Respirator) Assess->PPE Minor Spill Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with soap/water) Contain->Clean Dispose 5. Dispose as Hazardous Waste Clean->Dispose

Figure 2: Spill response workflow. Speed and respiratory protection are paramount.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep.[1] Cover with wet paper towels (water or ethanol) to prevent dust generation, then scoop up the wet slurry.

  • Surface Decontamination: After removing the bulk material, wipe the surface with a dilute bleach solution (10%) followed by water.[1]

    • Mechanism:[1][2][6] Bleach oxidizes trace hydrazide residues into inert nitrogen gas and salts.[1] Ventilation is required as this releases small amounts of gas.[1]

Regulatory Compliance & Documentation
  • US (RCRA): While 2-Fluorobenzohydrazide is not explicitly "P" or "U" listed by CAS, it must be treated as a Characteristic Waste (Toxic) or under the "derived-from" rule if mixed with listed solvents.

  • EU (CLP): Classified as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319). Dispose of via high-temperature incineration (>1100°C) with flue gas cleaning (to capture HF).[1]

  • Documentation: Always list the full chemical name on waste tags.[1] Do not use abbreviations like "2-FBH".

References
  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Fluorobenzohydrazide. Retrieved from

  • Sigma-Aldrich. (2023).[1][7] Product Specification and Safety: 2-Fluorobenzoic hydrazide. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

A Senior Application Scientist's Guide to Handling 2-Fluorobenzohydrazide Hydrochloride: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Fluorobenzohydrazide hydrochloride is foundational to discovery. However, innovation and safety are inextricably linked. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for handling this compound. Our objective is to instill a culture of proactive safety, ensuring that every operational step, from weighing the reagent to disposing of the waste, is underpinned by a robust understanding of the material's hazards and the rationale behind each safety protocol.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in developing a safe handling plan. This compound belongs to the hydrazide class, which as a group, warrants careful handling.[1] The primary known hazards are related to irritant effects on the skin, eyes, and respiratory system.[2][3][4]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating chemical hazards. For 2-Fluorobenzohydrazide, the classification is summarized below.[2][3][4][5][6]

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningIrritant
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningIrritant
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningIrritant

This table synthesizes data from multiple sources.[2][4][5][6]

The causality here is direct: the compound's chemical structure allows it to interact with and irritate mucosal membranes and skin. The "Warning" signal word indicates a moderate hazard level, but this should not lead to complacency.[5][6] Chronic, low-level exposure or a single significant exposure can have debilitating effects.

The Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous mental and procedural workflow. Before any experiment, every researcher must proceed through this logical sequence.

RiskAssessment cluster_plan Planning Phase cluster_exec Execution Phase cluster_review Post-Work Phase A Identify Hazards (GHS, SDS) B Assess Exposure Potential (Quantity, Duration, Dustiness) A->B Analyze C Select Controls (Engineering, Admin, PPE) B->C Mitigate D Implement Controls C->D Prepare E Perform Work D->E Proceed F Monitor for Deviations E->F Observe G Decontaminate & Dispose E->G Complete F->E Adjust PRN H Review & Refine Protocol G->H Learn

Caption: Risk Assessment and Control Workflow.

Part 2: The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. The most effective safety measures involve controlling the laboratory environment and work practices to minimize exposure potential in the first place.

Engineering Controls: Isolating the Hazard

The single most critical engineering control for handling this compound powder is a certified chemical fume hood.[1]

  • Operation: All manipulations, including weighing, transferring, and preparing solutions, must occur within a chemical fume hood with the sash at the lowest feasible working height.[1] This contains airborne particulates and prevents inhalation, which is a primary exposure route given its classification as a respiratory irritant.[1][3]

  • Verification: Ensure the fume hood has been certified by your institution's Environmental Health & Safety (EHS) department within the last year.[1] A malfunctioning hood provides a false sense of security and is a significant liability.

Administrative Controls: Safe Work Practices

These are the procedures and policies that structure your work to minimize risk.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be limited to trained personnel.

  • No Working Alone: Researchers must not work alone when handling hydrazines or their derivatives.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even after removing gloves.[8][9]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.[1][3] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, PPE provides the essential final layer of protection against residual exposure or in the event of a spill.

Protection AreaRequired EquipmentSpecification & Rationale
Eye & Face Chemical Splash GogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1] Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.
Hand Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations or when handling larger quantities.[1][7][10]
Body Long-Sleeved Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned.[1][7]
Respiratory N95 Dust Mask (or equivalent)Required for weighing operations. Even within a fume hood, weighing can generate fine dust. An N95 respirator minimizes the inhalation of these particulates.[5] For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges is necessary.[7][10]

Part 3: Step-by-Step Operational Plan

This protocol provides a self-validating system for safely handling this compound from receipt to use.

Protocol 1: Weighing and Solution Preparation
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat, N95 respirator).

  • Work Area Setup: Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing:

    • Perform all weighing activities within the fume hood.[1] If possible, use a balance with a draft shield or a dedicated weighing enclosure.

    • Use anti-static weighing paper or a weigh boat.

    • Gently tap the spatula to transfer the powder; avoid scooping actions that can generate dust.

  • Dissolution:

    • Add the solvent to the receiving flask first.

    • Slowly add the weighed powder to the solvent while stirring to prevent clumping and minimize dust.

  • Cleanup:

    • Carefully fold the used weigh boat/paper and dispose of it as contaminated solid waste.

    • Wipe down the spatula and any affected surfaces with a damp cloth (e.g., 70% ethanol), and dispose of the cloth as solid waste.

  • Post-Procedure: Remove PPE in the correct order (gloves first, then lab coat, then eye protection and respirator). Wash hands thoroughly.

Part 4: Disposal and Emergency Procedures

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and paper towels. Collect these items in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original reagent bottle is not "empty" until properly decontaminated. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[11] For a compound with these irritant properties, collecting the first two or three rinses is a best practice.[11] After thorough rinsing and air-drying in a fume hood, the defaced container can be discarded in the trash.[11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.